4-ethylquinolin-2-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
4-ethylquinolin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2/c1-2-8-7-11(12)13-10-6-4-3-5-9(8)10/h3-7H,2H2,1H3,(H2,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWKVDCPULBZFDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NC2=CC=CC=C21)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for the Preparation of 4 Ethylquinolin 2 Amine and Its Derivatives
Classical and Contemporary Quinoline (B57606) Ring Annulation Strategies Applicable to 4-Ethylquinolin-2-amine Synthesis
The construction of the quinoline ring system can be broadly categorized into syntheses starting from unsubstituted anilines and those beginning with ortho-substituted anilines. heteroletters.org For the synthesis of this compound, several classical and contemporary annulation strategies are applicable, each with its own set of advantages and limitations.
Skraup Synthesis and Modern Variants
The Skraup synthesis, first described by Zdenko Hans Skraup in 1880, is a fundamental method for preparing quinolines. wikipedia.org The archetypal reaction involves heating an aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene (B124822) to produce quinoline. wikipedia.org The reaction proceeds through the dehydration of glycerol to acrolein, followed by a Michael addition of the aniline, cyclization, and finally oxidation to the quinoline. iipseries.org
Reaction Mechanism:
Dehydration: Glycerol is dehydrated by concentrated sulfuric acid to form acrolein. iipseries.org
Michael Addition: The aromatic amine (aniline) adds to the α,β-unsaturated aldehyde (acrolein). slideshare.net
Cyclization: The intermediate undergoes an acid-catalyzed cyclization.
Oxidation: The resulting dihydroquinoline is oxidized to the corresponding quinoline. slideshare.net
To synthesize a this compound derivative, a modified Skraup synthesis could be envisioned. Instead of glycerol, a vinyl ketone with an ethyl group, such as 1-penten-3-one, could be used in place of glycerol to introduce the ethyl group at the 4-position. organicreactions.org The 2-amino group would need to be introduced from a suitably substituted aniline or through subsequent functionalization.
Modern variations of the Skraup reaction focus on milder reaction conditions and improved yields. For instance, microwave irradiation has been shown to significantly shorten reaction times. heteroletters.org The use of ionic liquids as both solvent and catalyst under microwave conditions has also been reported as a greener alternative. iipseries.org
Doebner-Miller Reaction and Catalytic Enhancements
The Doebner-Miller reaction, also known as the Skraup-Doebner-von Miller quinoline synthesis, is a versatile method for producing substituted quinolines. wikipedia.org It involves the reaction of an aniline with an α,β-unsaturated carbonyl compound in the presence of an acid catalyst. wikipedia.orgsynarchive.com This method is particularly useful for synthesizing 2,4-disubstituted quinolines. iipseries.org
To prepare a 4-ethylquinoline (B97253) derivative, an aniline could be reacted with an α,β-unsaturated ketone bearing an ethyl group, such as 1-penten-3-one. The reaction is typically catalyzed by strong Brønsted acids like hydrochloric acid or Lewis acids such as tin tetrachloride and scandium(III) triflate. wikipedia.org
Reaction Mechanism: The mechanism of the Doebner-Miller reaction is still a subject of discussion, with a proposed fragmentation-recombination mechanism gaining traction. wikipedia.org This involves the initial conjugate addition of the aniline to the enone, followed by fragmentation and recombination to form a conjugated imine, which then undergoes further reactions to yield the quinoline. wikipedia.org
Catalytic enhancements aim to improve the efficiency and environmental friendliness of the Doebner-Miller reaction. The use of iodine as a catalyst has been reported. wikipedia.org Green chemistry approaches include using water as a solvent or employing iron(III) chloride as a catalyst in the absence of organic solvents. iipseries.org
Friedländer Condensation for Substituted Quinoline Systems
The Friedländer synthesis is a powerful method for constructing quinolines from an o-aminoaryl aldehyde or ketone and a compound containing an active methylene (B1212753) group. wikipedia.orgorganic-chemistry.org This reaction can be catalyzed by acids or bases. wikipedia.orgjk-sci.com
To synthesize this compound, one could potentially react a 2-aminobenzaldehyde (B1207257) with a ketone containing an ethyl group and an adjacent methylene group, followed by amination. A more direct approach would involve using a 2-aminoaryl ketone and an appropriate active methylene compound that would lead to the desired 2-amino-4-ethylquinoline structure.
Reaction Mechanism: Two primary mechanisms are proposed for the Friedländer synthesis. wikipedia.org
Aldol (B89426) Condensation First: An initial aldol condensation between the reactants is followed by cyclization and dehydration.
Schiff Base Formation First: The formation of a Schiff base between the amino group and the carbonyl of the other reactant is followed by an intramolecular aldol-type condensation. wikipedia.org
Modern catalytic systems have been developed to enhance the Friedländer reaction, including the use of:
Trifluoroacetic acid, p-toluenesulfonic acid, and iodine. wikipedia.org
Neodymium(III) nitrate (B79036) hexahydrate. iipseries.org
Metal-organic frameworks like CuBTC, which act as Lewis acid catalysts. rsc.org
Chloramine-T has also been shown to be an effective catalyst. acgpubs.org
Combes Quinoline Synthesis
The Combes synthesis provides a route to 2,4-disubstituted quinolines through the acid-catalyzed cyclization of a β-amino enone, which is formed by the condensation of an aniline with a β-diketone. wikipedia.orgjptcp.com
For the synthesis of a 4-ethylquinoline derivative, an aniline would be reacted with a β-diketone containing an ethyl group, such as 2,4-hexanedione. The subsequent acid-catalyzed cyclization would yield the quinoline ring. The 2-amino functionality would require starting with an appropriately substituted aniline or subsequent modification.
Reaction Mechanism: The mechanism involves the formation of an enamine from the aniline and the β-diketone, followed by protonation and cyclization. iipseries.org Dehydration of the cyclic intermediate leads to the final quinoline product. wikipedia.org The annulation step is typically the rate-determining step. wikipedia.org
A modified Combes synthesis using a mixture of polyphosphoric acid (PPA) and an alcohol to form a polyphosphoric ester (PPE) catalyst has been shown to be more effective than concentrated sulfuric acid as a dehydrating agent. wikipedia.org
Knorr Quinoline Synthesis for Hydroxyquinoline Precursors
The Knorr quinoline synthesis is a method for producing 2-hydroxyquinolines from the intramolecular cyclization of β-ketoanilides using a strong acid like sulfuric acid. wikipedia.org These 2-hydroxyquinolines can then be converted to the corresponding 2-aminoquinolines.
To apply this to the synthesis of this compound, one would first prepare a β-ketoanilide from an aniline and a β-ketoester containing an ethyl group, such as ethyl 2-ethylacetoacetate. Cyclization of this β-ketoanilide would yield a 4-ethyl-2-hydroxyquinoline. The hydroxy group can then be converted to an amino group through a series of standard chemical transformations, such as chlorination followed by amination.
Reaction Mechanism: The reaction is an electrophilic aromatic substitution followed by the elimination of water. wikipedia.org The reaction conditions, particularly the amount of acid used, can influence the formation of either 2-hydroxyquinoline (B72897) or 4-hydroxyquinoline (B1666331) regioisomers. wikipedia.org Recent studies using NMR spectroscopy and theoretical calculations suggest the involvement of an O,O-dicationic intermediate. wikipedia.org Triflic acid has been recommended for improved preparative results. wikipedia.org
Pfitzinger-Borsche Cyclization
The Pfitzinger reaction, also known as the Pfitzinger-Borsche reaction, involves the condensation of isatin (B1672199) with a carbonyl compound in the presence of a strong base to yield quinoline-4-carboxylic acids. wikipedia.org
To synthesize a derivative of this compound using this method, one could start with a substituted isatin that would lead to a 2-aminoquinoline (B145021) derivative. The carbonyl compound would need to contain an ethyl group, for example, butan-2-one. This would result in a 2-methyl-3-ethylquinoline-4-carboxylic acid. The carboxylic acid could then be removed, and the 2-methyl group could potentially be converted to an amino group, although this would require multiple steps.
Reaction Mechanism: The reaction begins with the base-catalyzed hydrolysis of the amide bond in isatin to form a keto-acid. wikipedia.org This intermediate then reacts with the carbonyl compound to form an imine, which tautomerizes to an enamine. wikipedia.org Subsequent cyclization and dehydration afford the quinoline-4-carboxylic acid. wikipedia.org
Variations of the Pfitzinger reaction include the Halberkann variant, where N-acyl isatins react with a base to produce 2-hydroxy-quinoline-4-carboxylic acids. wikipedia.org Green chemistry approaches have also been developed, such as using trimethylsilyl (B98337) chloride (TMSCl) in the synthesis of quinaldines from isatins and 1,3-dicarbonyl compounds. iipseries.org
Interactive Data Table of Synthetic Methodologies
| Synthetic Method | Starting Materials | Key Reagents/Catalysts | Product Type | Applicability to this compound |
| Skraup Synthesis | Aniline, Glycerol (or analog) | H₂SO₄, Oxidizing agent | Quinolines | Modified with a vinyl ketone to introduce the 4-ethyl group. organicreactions.org |
| Doebner-Miller Reaction | Aniline, α,β-Unsaturated carbonyl | Acid catalyst (HCl, Lewis acids) | Substituted quinolines | Reaction with an ethyl-containing α,β-unsaturated ketone. wikipedia.org |
| Friedländer Condensation | o-Aminoaryl aldehyde/ketone, Active methylene compound | Acid or base catalyst | Substituted quinolines | Reaction of a 2-aminoaryl ketone with a suitable active methylene compound. wikipedia.org |
| Combes Synthesis | Aniline, β-Diketone | Acid catalyst (H₂SO₄, PPA) | 2,4-Disubstituted quinolines | Reaction with an ethyl-containing β-diketone. wikipedia.org |
| Knorr Synthesis | β-Ketoanilide | Strong acid (H₂SO₄, Triflic acid) | 2-Hydroxyquinolines | Synthesis of a 4-ethyl-2-hydroxyquinoline precursor. wikipedia.org |
| Pfitzinger-Borsche Cyclization | Isatin, Carbonyl compound | Strong base | Quinoline-4-carboxylic acids | Potential for synthesis of a precursor to a 4-ethylquinoline derivative. wikipedia.org |
Direct Synthesis and Functionalization Approaches for this compound
The direct introduction of an amino group at the C2 position of the quinoline ring, particularly when substituted at the C4 position with an ethyl group, requires precise control over reaction conditions to achieve the desired regioselectivity.
Regioselective Amination Reactions
Regioselective amination offers a direct pathway to aminoquinolines. While direct amination of the quinoline core can be challenging due to the inherent reactivity of the heterocyclic system, methods involving activated quinoline species or specialized catalytic systems have been developed. For instance, the amination of quinoline N-oxides at the C2 position has been achieved using copper catalysts. mdpi.com This approach leverages the altered electronic properties of the N-oxide to direct the incoming nucleophile. Another strategy involves the reaction of dihaloquinolines with aminating agents, where the regioselectivity is dictated by the differential reactivity of the halogen atoms at various positions. scilit.commdpi.org For example, in 2,4-dihaloquinolines, the C2 position is often more susceptible to nucleophilic attack, allowing for selective amination.
A study on the regioselective amination of 4-methylene-5,7-dinitroquinazoline highlighted the influence of non-conventional N-H—π interactions in directing the amine to a specific position, a concept that could be extrapolated to quinoline systems. researchgate.net
Reductive Amination Routes to Analogues of this compound
Reductive amination is a powerful and widely used method for the synthesis of amines from carbonyl compounds. wikipedia.orgnumberanalytics.com This two-step process, often performed in a single pot, involves the initial reaction of a ketone or aldehyde with an amine to form an imine or enamine intermediate, which is then reduced to the corresponding amine. wikipedia.orglibretexts.orgyoutube.com
In the context of this compound analogues, a suitable amino-substituted quinoline could be reacted with a carbonyl compound, followed by reduction. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), with the latter two being milder and more selective for the imine over the carbonyl starting material. masterorganicchemistry.com The versatility of this method allows for the introduction of a wide array of substituents onto the amino group, providing access to a diverse library of this compound derivatives. acs.orgorganic-chemistry.org For instance, the reductive amination of a 2-aminoquinoline derivative with an appropriate aldehyde or ketone would yield N-substituted 2-aminoquinoline analogues.
Nucleophilic Aromatic Substitution (SNAr) Strategies on Halogenated Quinoline Precursors
Nucleophilic aromatic substitution (SNAr) is a cornerstone of aromatic chemistry for the introduction of nucleophiles, including amines, onto an aromatic ring. youtube.comdalalinstitute.com For this reaction to proceed, the aromatic ring must be activated by the presence of strong electron-withdrawing groups, and a good leaving group, typically a halogen, must be present. libretexts.org
In the synthesis of this compound, a 2-halo-4-ethylquinoline would serve as the key precursor. The reaction with an ammonia (B1221849) equivalent or a primary/secondary amine would lead to the displacement of the halogen at the C2 position. The success of this strategy is highly dependent on the electronic nature of the quinoline ring. The presence of the nitrogen atom in the quinoline ring itself activates the C2 and C4 positions towards nucleophilic attack. The reaction of 2,4-dichloro-8-methylquinoline (B1596889) with nucleophiles has demonstrated the preferential substitution at the C4 and then the C2 position. mdpi.org
The general mechanism involves the initial attack of the nucleophile to form a resonance-stabilized intermediate known as a Meisenheimer complex, followed by the departure of the leaving group to restore aromaticity. libretexts.org
Palladium- and Copper-Catalyzed C-N Cross-Coupling Methodologies
Transition metal-catalyzed cross-coupling reactions have revolutionized the formation of carbon-nitrogen bonds, offering mild and efficient alternatives to traditional methods. researchgate.net
Palladium-Catalyzed Reactions: The Buchwald-Hartwig amination is a prominent palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. researchgate.net This methodology can be applied to the synthesis of 2-aminoquinolines from 2-haloquinolines and an amine in the presence of a palladium catalyst and a suitable ligand. rsc.org A variety of palladium catalysts and phosphine-based ligands have been developed to facilitate this transformation with high efficiency and functional group tolerance. researchgate.netresearchgate.net For instance, palladium-catalyzed coupling of 2-vinylanilines and isocyanides provides an efficient route to 2-aminoquinolines. rsc.org Another approach involves the palladium-catalyzed intermolecular aerobic oxidative cyclization of 2-ethynylanilines with isocyanides to regioselectively synthesize 4-halo-2-aminoquinolines. organic-chemistry.org
Copper-Catalyzed Reactions: Copper-catalyzed C-N cross-coupling, often referred to as the Ullmann condensation, is another valuable tool for the synthesis of aminoquinolines. beilstein-journals.org These reactions typically employ a copper(I) or copper(II) salt as the catalyst and can be performed with a variety of nitrogen nucleophiles. rsc.orgmdpi.com Copper-catalyzed methods are often more cost-effective than their palladium counterparts. Recent advancements have led to the development of more efficient copper-catalyzed systems that operate under milder conditions. For example, copper-catalyzed amination of haloquinolines using formamide (B127407) as an in-situ source of ammonia has been reported. rsc.org Furthermore, copper-catalyzed C-H amination directed by an aminoquinoline auxiliary has been demonstrated, showcasing the potential for direct functionalization. nih.govnih.gov
| Catalyst System | Typical Precursors | Key Advantages | Reference |
|---|---|---|---|
| Palladium(II) acetate (B1210297) / Silver carbonate | 2-vinylanilines, isocyanides | High efficiency, good functional group tolerance | rsc.org |
| Palladium(II) chloride / Lithium chloride | 2-ethynylanilines, isocyanides | Regioselective, uses molecular oxygen as oxidant | organic-chemistry.org |
| Copper(I) iodide / Formamide | Iodoquinolines | Inexpensive, in-situ ammonia generation | rsc.org |
| Copper(II) acetate | Benzoic acid derivatives, amines | Uses air as oxidant, broad amine scope | nih.gov |
Deaminative Functionalization of Aminoheterocycles Leading to Quinoline Derivatives
Deaminative functionalization has emerged as a powerful strategy for the diversification of amine-containing molecules. nih.govresearchgate.net This approach involves the conversion of an amino group into a reactive intermediate, such as a diazonium salt or a radical, which can then be trapped by a variety of nucleophiles or coupling partners. While direct deaminative synthesis of this compound is less common, the functionalization of a pre-existing aminoquinoline can lead to a wide range of derivatives.
Recent methods utilize Katritzky salts derived from primary amines, which upon activation can generate alkyl radicals for C-C bond formation. chemrxiv.org This strategy allows for the C2-alkylation of quinoline-N-oxides. chemrxiv.org Although not a direct synthesis of the primary amine, this highlights the potential of deaminative strategies in modifying the quinoline core.
Synthesis of Key Intermediates for this compound Derivatization
The synthesis of derivatives of this compound often relies on the preparation of versatile intermediates that can be further functionalized. A key intermediate for many of the strategies described above is a halogenated 4-ethylquinoline, such as 4-chloro-5-ethylquinolin-2-amine. aksci.com The synthesis of such intermediates is a critical first step in many synthetic campaigns.
Preparation of Ethyl-Substituted Quinoline Scaffolds
The formation of the fundamental quinoline ring system is a well-established field in organic chemistry, with several named reactions offering pathways to substituted derivatives. nih.govjptcp.com For the specific introduction of a C4-ethyl substituent, methods can either build the ring from precursors already containing the ethyl moiety or add the group to a pre-formed quinoline ring.
One of the most direct and widely utilized methods for constructing the quinoline core is the Friedländer Annulation . This reaction involves the condensation and subsequent cyclization of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (a ketone or ester). acgpubs.org To obtain a 4-ethylquinoline scaffold, one could employ a 2-aminoaryl ketone reacting with a ketone such as 1-phenylbutan-1-one, where the ethyl group is part of the methylene component. The reaction is typically promoted by acid or base catalysis. acgpubs.org A variation of this approach under microwave conditions using a reusable solid acid catalyst has also been reported for its environmental benefits. mdpi.com
Another classical approach is the Gould-Jacobs reaction , which begins with the reaction of an aniline with diethyl 2-(ethoxymethylene)malonate. mdpi.com The resulting intermediate undergoes thermal cyclization to form a 4-hydroxyquinoline-3-carboxylate ester. Subsequent hydrolysis, decarboxylation, and transformation of the 4-hydroxy group are required. The 4-hydroxy group can be converted to a 4-chloro group using reagents like phosphorus oxychloride (POCl₃), creating a key intermediate for further functionalization. mdpi.combeilstein-journals.org This 4-chloroquinoline (B167314) can then be subjected to cross-coupling reactions to introduce the ethyl group.
Direct alkylation of a pre-existing quinoline ring, such as through a Friedel-Crafts reaction , is also a theoretical possibility. scispace.com This method involves treating the aromatic ring with an alkyl halide in the presence of a Lewis acid. scispace.com However, this approach often suffers from poor regioselectivity and the potential for polyalkylation, making it less controlled for synthesizing a specific isomer like the 4-ethyl derivative. scispace.com
A more modern and controlled method for introducing the ethyl group involves the palladium-catalyzed cross-coupling of a 4-haloquinoline, such as 4-chloroquinoline, with an organometallic reagent like ethylmagnesium bromide (a Grignard reagent) or ethylboronic acid (in a Suzuki coupling).
| Synthetic Method | Precursors | Key Features | Reference(s) |
| Friedländer Annulation | 2-Aminoaryl ketone + Ketone with α-methylene group | Direct formation of the substituted quinoline ring. | acgpubs.org |
| Gould-Jacobs Reaction | Aniline + Diethyl 2-(ethoxymethylene)malonate | Forms a 4-hydroxyquinoline intermediate, requiring further steps. | mdpi.com |
| Halogenation/Cross-Coupling | 4-Hydroxyquinoline -> 4-Chloroquinoline + Ethylating agent | Provides controlled installation of the ethyl group. | mdpi.combeilstein-journals.org |
| Friedel-Crafts Alkylation | Quinoline + Ethyl halide | Direct but often lacks regioselectivity. | scispace.com |
Generation of Amino-Functionalized Quinoline Precursors
With an appropriately substituted 4-ethylquinoline scaffold in hand, the next critical step is the introduction of the amino group at the 2-position. Several strategies exist for this transformation.
The most prevalent method involves the nucleophilic aromatic substitution of a leaving group, typically a halogen, at the 2-position. rsc.org A precursor such as 4-ethyl-2-chloroquinoline would be synthesized first. This intermediate can be prepared from the corresponding 4-ethylquinolin-2-one (the keto-enol tautomer of 4-ethyl-2-hydroxyquinoline) by treatment with a chlorinating agent like phosphorus oxychloride (POCl₃). mdpi.comrsc.org The subsequent reaction of 4-ethyl-2-chloroquinoline with ammonia or a protected amine source, often under elevated temperature and pressure or catalyzed by a transition metal, yields the desired this compound. rsc.org
The Chichibabin reaction offers a more direct, albeit classical, route. This reaction involves the direct amination of the quinoline ring using sodium amide (NaNH₂) or potassium amide. rsc.org The reaction proceeds via a nucleophilic addition of the amide anion to the electron-deficient C2 position of the quinoline ring, followed by the elimination of a hydride ion.
Alternative strategies build the 2-aminoquinoline system during the ring-forming cyclization step. These methods avoid the need for post-cyclization amination. For example:
Condensation of 2-aminobenzaldehydes or ketones with nitriles : A KOtBu-mediated reaction between a 2-aminoaryl carbonyl compound and a nitrile (like propionitrile (B127096) to provide the ethyl group) can lead directly to 2-aminoquinolines under transition-metal-free conditions. researchgate.net
Palladium-catalyzed coupling of 2-vinylanilines and isocyanides : This modern approach provides a direct and efficient route to 2-aminoquinolines with good functional group tolerance. rsc.org
These cyclization strategies are powerful for creating diverse libraries of 2-aminoquinolines, though they require specifically functionalized starting materials. colab.wsnih.gov For the specific synthesis of this compound, the two-step approach involving the generation and subsequent amination of a 4-ethyl-2-chloroquinoline precursor remains a robust and frequently implied pathway.
| Amination Method | Key Precursor | Description | Reference(s) |
| Nucleophilic Substitution | 4-Ethyl-2-chloroquinoline | Substitution of the C2-chloro group with an amine source (e.g., NH₃). | rsc.orgrsc.org |
| Chichibabin Reaction | 4-Ethylquinoline | Direct amination at the C2 position using sodium amide. | rsc.org |
| Cyclization | 2-Aminoaryl ketone + Propionitrile | The 2-amino group is incorporated during the ring-forming step. | researchgate.net |
Reactivity and Reaction Mechanisms of 4 Ethylquinolin 2 Amine
Nucleophilic Properties of the 2-Amino Group
The primary amino group at the C-2 position is the most significant nucleophilic center in the molecule. The lone pair of electrons on the nitrogen atom is readily available for donation to electrophilic species, making it the principal site for a variety of chemical reactions. This nucleophilicity is a hallmark of 2-aminoquinoline (B145021) derivatives. rawdatalibrary.netresearchgate.net
As a primary amine, 4-ethylquinolin-2-amine reacts with aldehydes and ketones to form imines, also known as Schiff bases. youtube.comredalyc.org This condensation reaction is typically acid-catalyzed and proceeds through a two-step mechanism: nucleophilic addition followed by dehydration. libretexts.org
The initial step involves the nucleophilic attack of the amino group on the electrophilic carbonyl carbon, which results in the formation of a tetrahedral intermediate known as a carbinolamine. youtube.comlibretexts.org In the presence of an acid catalyst, the hydroxyl group of the carbinolamine is protonated, converting it into a good leaving group (water). Subsequent elimination of water and deprotonation of the nitrogen atom yields the stable C=N double bond of the imine. redalyc.orglibretexts.org
Enamine formation, in contrast, occurs when a secondary amine reacts with a carbonyl compound. wikipedia.orgchemistrylearner.commasterorganicchemistry.com Since this compound is a primary amine, it exclusively forms the thermodynamically more stable imine product. wikipedia.orgchemistrysteps.com
Table 1: Imine Formation from this compound
| Carbonyl Compound | Reactant Structure | Product Name | Product Structure |
|---|---|---|---|
| Benzaldehyde | C₆H₅CHO | N-benzylidene-4-ethylquinolin-2-amine | C₁₈H₁₆N₂ |
| Acetone | (CH₃)₂CO | N-(propan-2-ylidene)-4-ethylquinolin-2-amine | C₁₄H₁₆N₂ |
The nucleophilic 2-amino group undergoes acylation upon reaction with carboxylic acid derivatives, such as acyl chlorides and acid anhydrides, to produce the corresponding N-substituted amides. sphinxsai.comchemguide.co.uk This reaction is a classic example of nucleophilic acyl substitution. masterorganicchemistry.com The high reactivity of acyl halides and anhydrides makes them excellent acylating agents for this transformation. masterorganicchemistry.comlibretexts.org
The mechanism involves the attack of the amine's lone pair on the carbonyl carbon of the acylating agent, leading to a tetrahedral intermediate. The subsequent collapse of this intermediate and expulsion of the leaving group (e.g., chloride or carboxylate) yields the amide. masterorganicchemistry.com When using an acyl chloride, a base is often added to neutralize the HCl byproduct. masterorganicchemistry.com Direct condensation with a carboxylic acid is also possible but typically requires high temperatures or the use of coupling agents to activate the carboxylic acid. youtube.comgoogle.com
Table 2: Acylation of this compound
| Acylating Agent | Product Name |
|---|---|
| Acetyl Chloride | N-(4-ethylquinolin-2-yl)acetamide |
| Benzoyl Chloride | N-(4-ethylquinolin-2-yl)benzamide |
Alkylation of the 2-amino group introduces alkyl substituents onto the nitrogen atom. However, controlling the degree of alkylation in primary amines like this compound presents a significant challenge. rsc.org The initial monoalkylation product is a secondary amine, which is often more nucleophilic than the starting primary amine. Consequently, this secondary amine can compete for the alkylating agent, leading to the formation of a tertiary amine (dialkylation) and even a quaternary ammonium (B1175870) salt (trialkylation). nih.gov
Achieving selective monoalkylation is critical and can be approached through several strategies. nih.gov These include using a large excess of the amine relative to the alkylating agent, which statistically favors the mono-substituted product. Other methods involve the use of specific reagents and conditions that are mild enough to prevent over-alkylation. rsc.org For instance, reductive amination, which involves the reaction with an aldehyde or ketone in the presence of a reducing agent, can be a more controlled method for mono-N-alkylation. The N-alkylation of similar heterocyclic amines has been noted to be notoriously difficult to accomplish under mild conditions. rsc.org
Reactivity of the Quinoline (B57606) Nitrogen
The nitrogen atom within the quinoline ring system also possesses a lone pair of electrons and exhibits basic properties. Its reactivity complements that of the exocyclic amino group.
The quinoline nitrogen is a basic center that can accept a proton from an acid. nih.gov The basicity of this nitrogen is quantified by its pKa value, which is a measure of the acidity of its conjugate acid. alfa-chemistry.com For quinoline compounds, the protonation of the ring nitrogen can create a cationic species that may influence the molecule's solubility and interaction with biological targets. nih.gov The presence of electron-donating groups on the quinoline ring, such as the 2-amino and 4-ethyl groups, is expected to increase the electron density on the ring nitrogen, thereby enhancing its basicity compared to unsubstituted quinoline. The accumulation of quinoline bases in acidic environments can occur via an "ion trap" mechanism, which involves the uptake of the neutral base followed by its protonation. nih.gov
Complexation with Metal Ions
While specific studies on this compound are not extensively documented, the coordination chemistry of the broader aminoquinoline family provides significant insight. Aminoquinolines are versatile ligands, capable of forming stable complexes with a variety of transition metals. Coordination typically involves the nitrogen atom of the quinoline ring and the exocyclic amino group, which act as a bidentate ligand to form a stable five-membered chelate ring.
Research on related aminoquinoline derivatives shows they form complexes with metals like copper(II), zinc(II), cobalt(II), and nickel(II). nih.govnih.govacs.org For instance, 2-((2-hydroxyethyl)amino)quinoline-3-carbaldehyde, a related ligand, coordinates with Zn(II) and Cu(II) through the amine nitrogen and a deprotonated hydroxyl oxygen. nih.gov In the absence of other coordinating groups, this compound would likely coordinate through the quinoline ring nitrogen and the 2-amino group. The geometry of the resulting complexes, such as octahedral or square planar, is influenced by the metal ion, its oxidation state, and the presence of other ligands. researchgate.netrsc.org
The formation of these metal complexes can be represented by the following general reaction:
Mn+ + 2(4-Et-2-NH2-Quin) → [M(4-Et-2-NH2-Quin)2]n+
The ethyl group at the 4-position is not expected to directly participate in coordination but may exert steric and electronic effects that influence the stability and geometry of the resulting metal complex.
Electrophilic Aromatic Substitution on the Quinoline Ring System
The quinoline ring is susceptible to electrophilic aromatic substitution (EAS). In an unsubstituted quinoline, electrophilic attack preferentially occurs on the electron-rich benzene (B151609) ring at positions C5 and C8, as the pyridine (B92270) ring is deactivated by the electronegative nitrogen atom. acs.org However, the reactivity of this compound is significantly modified by its substituents.
The 2-amino group is a powerful activating group with a strong +M (mesomeric) effect, directing incoming electrophiles to the ortho and para positions. The ethyl group at C4 is a weak activating group (+I effect). The interplay between the inherent reactivity of the quinoline nucleus and the directing effects of these substituents determines the final regioselectivity.
Nitration: Nitration of 2-aminoquinoline derivatives often leads to substitution on the benzene ring. For example, the nitration of N-acetyl-1,2,3,4-tetrahydroquinoline yields a mixture of 6- and 7-nitro products. acs.org For this compound, nitration is predicted to occur primarily at the C5 and C7 positions of the benzene ring, influenced by the strong activation from the amino group. The conditions for such reactions typically involve a mixture of nitric acid and sulfuric acid.
| Electrophile | Reagent | Predicted Major Products |
| NO₂⁺ | HNO₃/H₂SO₄ | 5-Nitro-4-ethylquinolin-2-amine, 7-Nitro-4-ethylquinolin-2-amine |
| Br⁺ | Br₂/FeBr₃ | 5-Bromo-4-ethylquinolin-2-amine, 3-Bromo-4-ethylquinolin-2-amine |
Halogenation: Halogenation would likely show competitive substitution. While the C5 and C7 positions are activated, the C3 position is ortho to the powerful 2-amino activating group, making it a potential site for substitution, despite being on the otherwise deactivated pyridine ring.
Oxidative Transformations of the Ethyl Side Chain and Quinoline Nucleus
The this compound molecule possesses two primary sites for oxidation: the ethyl side chain and the quinoline ring system.
Oxidation of the Ethyl Side Chain: Similar to other alkylbenzenes, the ethyl group at the C4 position can be oxidized to a carboxylic acid. nih.gov This transformation requires a strong oxidizing agent, such as potassium permanganate (B83412) (KMnO₄) under heating. The benzylic position (the carbon atom attached to the quinoline ring) is the site of initial attack. Regardless of the length of the alkyl chain, it is typically cleaved to leave a carboxyl group directly attached to the ring. nih.govacs.org The reaction proceeds to yield 2-aminoquinoline-4-carboxylic acid.
Oxidation of the Quinoline Nucleus: The quinoline ring itself can undergo oxidation. The nitrogen atom can be oxidized to an N-oxide using reagents like peroxy acids. Furthermore, strong oxidation can lead to the formation of quinolones. For instance, the oxidation of 1-aminoquinolinium bromide with lead(IV) acetate (B1210297) yields 1-acetamido-2-quinolone. scielo.br Under harsh conditions, oxidative cleavage of the benzene ring can occur, a reaction characteristic of the quinoline system, though this typically requires vigorous conditions and is less selective. Studies on the chemical oxidation of 5-aminoquinoline (B19350) have shown the formation of polymeric structures with phenazine-like units, suggesting that the amino group significantly influences the oxidative pathway.
| Reagent | Target Site | Typical Product |
| Hot, alkaline KMnO₄ | Ethyl side chain | 2-Aminoquinoline-4-carboxylic acid |
| Peroxy acid (e.g., m-CPBA) | Ring Nitrogen | This compound 1-oxide |
| Lead(IV) acetate | Quinoline Ring/Amine Group | Quinolone derivatives |
Reduction Chemistry of the Quinoline Ring and Amine Group
The quinoline ring system can be selectively reduced, while the exocyclic amine group is generally stable under these conditions. The most common reduction product is the corresponding 1,2,3,4-tetrahydroquinoline (B108954) derivative.
Catalytic Hydrogenation: Catalytic hydrogenation is an effective method for reducing the pyridine ring of the quinoline system. This reaction is typically carried out using hydrogen gas and a metal catalyst such as platinum, palladium, or nickel. The reaction conditions, including pressure and temperature, can be controlled to achieve selective reduction of the nitrogen-containing ring. This process converts this compound to 4-ethyl-1,2,3,4-tetrahydroquinolin-2-amine.
Chemical Reduction: A variety of chemical reducing agents can also effect this transformation. Sodium borohydride (B1222165) (NaBH₄) alone is generally not strong enough to reduce the aromatic quinoline ring, but its reactivity is enhanced when used in combination with transition metal salts like nickel(II) chloride or in acidic media. nih.gov This combination forms a more potent reducing species capable of hydrogenating the pyridine ring. nih.gov Another approach is transfer hydrogenation, which uses a hydrogen donor like ammonia (B1221849) borane (B79455) (H₃N·BH₃) with a cobalt catalyst to selectively form 1,2-dihydroquinolines, which can be further reduced to the tetrahydroquinoline.
| Method | Reagents | Product |
| Catalytic Hydrogenation | H₂, Pd/C or PtO₂ | 4-Ethyl-1,2,3,4-tetrahydroquinolin-2-amine |
| Chemical Reduction | NaBH₄/NiCl₂ | 4-Ethyl-1,2,3,4-tetrahydroquinolin-2-amine |
| Transfer Hydrogenation | H₃N·BH₃, Co-catalyst | 4-Ethyl-1,2-dihydroquinoline (intermediate) |
Rearrangement Reactions Involving the Quinoline Scaffold
The quinoline scaffold can participate in several types of skeletal rearrangement reactions, which are powerful tools for generating molecular diversity. These reactions often involve significant structural changes to the heterocyclic core. While specific rearrangements starting from this compound are not commonly reported, the general reactivity of the quinoline system is instructive.
One modern approach is "skeletal editing," where the core ring structure is modified. For example, quinoline N-oxides can be converted into 2-substituted indolines through a Brønsted acid-catalyzed reaction, which involves a cyclization and sequential rearrangement process. nih.govacs.org Other strategies involve single-electron-transfer-triggered dearomatization and subsequent rearrangement to form indole (B1671886) derivatives. nih.gov Another class of rearrangements can be induced by reacting N-lithio-1,2-dihydroquinolines with acid chlorides, which can lead to N-acylated intermediates that rearrange to form tertiary carbinols. These advanced synthetic methods highlight the potential for transforming the quinoline core into other valuable heterocyclic systems.
Mechanisms of Hydrolysis for Related Quinoline Amides
To understand the potential reactivity of derivatives, the hydrolysis of quinoline amides (e.g., N-(4-ethylquinolin-2-yl)acetamide) provides a relevant model. Amides can be hydrolyzed to a carboxylic acid and an amine under either acidic or basic conditions, though the reaction is typically slow and requires heating.
Acid-Catalyzed Hydrolysis: The mechanism involves the following key steps:
Protonation: The carbonyl oxygen of the amide is protonated by the acid, making the carbonyl carbon more electrophilic. The quinoline ring nitrogen may also be protonated, which would further deactivate the ring but primarily influences solubility.
Nucleophilic Attack: A water molecule attacks the activated carbonyl carbon, forming a tetrahedral intermediate.
Proton Transfer: A proton is transferred from the oxygen of the attacking water molecule to the nitrogen atom of the amide group. This converts the amine portion into a better leaving group (ammonia or, in this case, this compound).
Leaving Group Departure: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the 2-aminoquinoline moiety as the leaving group.
Deprotonation: The resulting protonated carboxylic acid is deprotonated by water to give the final carboxylic acid product. The liberated this compound will be protonated in the acidic solution.
Base-Catalyzed Hydrolysis: This mechanism proceeds via a different pathway:
Nucleophilic Attack: A hydroxide (B78521) ion directly attacks the carbonyl carbon of the amide, forming a tetrahedral intermediate with a negative charge on the oxygen.
Leaving Group Departure: The tetrahedral intermediate collapses, and the amide ion (a poor leaving group) is expelled to form a carboxylic acid. This step is often the rate-determining step and is facilitated by heat.
Acid-Base Reaction: The expelled amide ion is a strong base and immediately deprotonates the newly formed carboxylic acid, resulting in a carboxylate salt and the neutral this compound. An acidic workup is required to protonate the carboxylate and isolate the carboxylic acid.
Derivatization Strategies and Post Synthetic Functionalization of 4 Ethylquinolin 2 Amine
Introduction of Functional Groups on the 2-Amino Moiety
The 2-amino group of 4-ethylquinolin-2-amine is a prime site for introducing a wide array of functional groups, which can significantly alter the molecule's properties. Common derivatization reactions at this position include acylation, sulfonylation, and the formation of ureas and thioureas.
Acylation and Sulfonylation: The primary amine can readily react with acyl chlorides or anhydrides to form amides. Similarly, reaction with sulfonyl chlorides yields sulfonamides. These reactions are typically carried out in the presence of a base to neutralize the hydrogen halide byproduct.
Urea (B33335) and Thiourea (B124793) Formation: Reaction with isocyanates or isothiocyanates provides a straightforward route to urea and thiourea derivatives, respectively. These functional groups are known to participate in hydrogen bonding, which can be critical for molecular recognition and binding to biological targets.
Reductive Amination: The 2-amino group can also undergo reductive amination with aldehydes or ketones to produce secondary or tertiary amines. This method allows for the introduction of a wide variety of alkyl and aryl substituents.
A significant advancement in the amination of quinolines involves the use of pyridine (B92270) N-oxides, which can be converted to 2-aminopyridines in a one-pot reaction. researchgate.net This strategy often employs an N-O activator like tosyl anhydride (B1165640) (Ts2O) or tosyl chloride (TsCl) to enhance the reactivity of the C2 position towards an amine nucleophile. researchgate.net
| Reaction Type | Reagent | Functional Group Introduced | Potential Applications |
|---|---|---|---|
| Acylation | Acyl chloride/anhydride | Amide | Modulating solubility, biological activity |
| Sulfonylation | Sulfonyl chloride | Sulfonamide | Enhancing binding affinity, metabolic stability |
| Urea Formation | Isocyanate | Urea | Improving hydrogen bonding capabilities |
| Thiourea Formation | Isothiocyanate | Thiourea | Modifying electronic properties, metal chelation |
| Reductive Amination | Aldehyde/Ketone + Reducing Agent | Secondary/Tertiary Amine | Introducing diverse substituents |
Chemical Transformations of the 4-Ethyl Substituent
The ethyl group at the 4-position of the quinoline (B57606) ring, while seemingly simple, offers opportunities for chemical modification. These transformations can introduce new functionalities and alter the steric and electronic profile of the molecule.
Oxidation: The ethyl group can be oxidized to introduce oxygen-containing functionalities. For instance, oxidation of the benzylic position can yield a 1-(2-aminoquinolin-4-yl)ethan-1-ol or further to a 1-(2-aminoquinolin-4-yl)ethan-1-one. Stronger oxidizing agents could potentially lead to the formation of a carboxylic acid at this position.
Halogenation: Radical halogenation at the benzylic position of the ethyl group can introduce a halogen atom, which can then serve as a handle for further nucleophilic substitution reactions. This allows for the attachment of a variety of nucleophiles, including amines, alcohols, and thiols.
Cross-Coupling Reactions: While less common for an unactivated ethyl group, modern cross-coupling methodologies could potentially be adapted for C-H functionalization of the ethyl substituent, enabling the formation of new carbon-carbon or carbon-heteroatom bonds.
Regioselective Functionalization of the Quinoline Aromatic System
The quinoline ring system is an electron-rich aromatic scaffold amenable to various electrophilic and nucleophilic substitution reactions. Achieving regioselectivity in these reactions is crucial for synthesizing specific isomers with desired properties. mdpi.com The presence of the 2-amino and 4-ethyl groups directs the regioselectivity of these functionalizations.
Electrophilic Aromatic Substitution: The electron-donating nature of the amino and ethyl groups activates the quinoline ring towards electrophilic substitution. Reactions such as nitration, halogenation, and Friedel-Crafts acylation are expected to occur primarily at the 5- and 7-positions of the benzene (B151609) ring portion of the quinoline system. uomustansiriyah.edu.iq
Directed Metalation: Directed ortho-metalation (DoM) is a powerful strategy for regioselective functionalization. The nitrogen atom of the quinoline ring can direct lithiation or magnesiation to the C8 position. acs.org Subsequent quenching with an electrophile introduces a functional group at this specific position.
Transition Metal-Catalyzed C-H Activation: Recent years have seen a surge in transition metal-catalyzed C-H activation as a tool for the regioselective functionalization of quinolines. mdpi.com These methods can introduce a wide variety of functional groups at different positions of the quinoline ring, often with high selectivity. mdpi.com For instance, palladium-catalyzed reactions have been used for the C2-arylation of quinoline N-oxides. mdpi.com
| Reaction Type | Position | Directing Group Effect | Typical Reagents |
|---|---|---|---|
| Electrophilic Substitution | 5- and 7-positions | Activation by 2-amino and 4-ethyl groups | HNO3/H2SO4, Br2, Acyl chloride/AlCl3 |
| Directed ortho-Metalation | 8-position | Coordination to the quinoline nitrogen | n-BuLi, TMPMgCl·LiCl |
| C-H Activation | Various positions (e.g., C2, C3) | Dependent on catalyst and directing group | Pd, Rh, Cu catalysts |
Synthesis of Conjugates and Hybrid Molecules Incorporating this compound
The concept of creating hybrid molecules by combining two or more pharmacophores into a single entity is a promising strategy in drug discovery. griffith.edu.au this compound can serve as a key building block in the synthesis of such conjugates.
Linker Chemistry: The synthesis of these hybrid molecules often involves the use of linkers to connect the this compound moiety to another molecule of interest. The 2-amino group is a convenient attachment point for these linkers. For example, "click chemistry," such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), can be employed to form a stable triazole linkage. griffith.edu.au
Examples of Conjugates:
Antimalarial Hybrids: 4-Aminoquinoline (B48711) derivatives are well-known for their antimalarial activity. nih.gov Hybrid molecules combining the 4-aminoquinoline scaffold with other antimalarial pharmacophores, such as artemisinin (B1665778) or sulfonamides, have been synthesized and evaluated. griffith.edu.aumdpi.com
Fluorescent Probes: The quinoline core is inherently fluorescent, and derivatization can be used to create fluorescent probes for various analytical and biological applications.
Polymer Conjugates: this compound can be incorporated into polymers to impart specific properties to the material.
The synthesis of these conjugates often involves multi-step procedures, starting with the functionalization of this compound to introduce a reactive handle for coupling with the other molecular entity. mdpi.commdpi.com
Formation of Heterocyclic Fused Systems Utilizing this compound as a Building Block
The 2-amino group and the adjacent C3-position of the quinoline ring in this compound can participate in cyclization reactions to form fused heterocyclic systems. wikipedia.org These reactions expand the structural diversity of quinoline derivatives and can lead to novel compounds with unique properties.
Annulation Reactions: Reactions that form a new ring fused to the quinoline core are known as annulation reactions. For example, reaction with β-dicarbonyl compounds or their equivalents can lead to the formation of pyrimido[4,5-b]quinolines.
Three-Component Reactions: One-pot, multi-component reactions offer an efficient way to construct complex heterocyclic systems. rsc.org A three-component reaction involving an aldehyde, a β-keto ester, and this compound could potentially yield fused polycyclic heterocycles. nih.gov
The formation of these fused systems often depends on the specific reagents and reaction conditions used, allowing for the synthesis of a variety of heterocyclic scaffolds. researchgate.net
Advanced Derivatization for Analytical Applications
The derivatization of amines is a common strategy in analytical chemistry to enhance their detection and separation by techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC). sigmaaldrich.comnih.govnih.gov this compound can be derivatized to improve its analytical characteristics.
Pre-column Derivatization for HPLC: The primary amino group can be reacted with a derivatizing agent to introduce a chromophore or fluorophore, significantly increasing its UV absorbance or fluorescence emission. sigmaaldrich.com Common derivatizing reagents for amines include dansyl chloride, dabsyl chloride, and o-phthalaldehyde (B127526) (OPA). nih.gov
Derivatization for GC: For analysis by GC, the polarity of the amino group needs to be reduced to increase volatility. Silylation is a widely used method for this purpose, where the active hydrogen of the amine is replaced by a trimethylsilyl (B98337) (TMS) group or other silyl (B83357) groups. chemcoplus.co.jp
Advanced Spectroscopic and Analytical Characterization of 4 Ethylquinolin 2 Amine and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of 4-ethylquinolin-2-amine in solution. One-dimensional (1H, 13C) and two-dimensional (COSY, HSQC, HMBC) experiments allow for the unambiguous assignment of all proton and carbon signals.
The protons of the ethyl group would appear as a quartet for the methylene (B1212753) (-CH2-) group and a triplet for the methyl (-CH3) group in the aliphatic region of the spectrum. The -CH2- protons, being directly attached to the aromatic ring, would be deshielded and resonate further downfield compared to the -CH3- protons. The amino (-NH2) protons typically appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.
The aromatic region would display signals for the five protons on the quinoline (B57606) core. The introduction of the ethyl group at C4 significantly influences the chemical environment of the neighboring protons, particularly H3 and H5. The H3 proton is expected to appear as a singlet. The protons on the benzo-fused ring (H5, H6, H7, H8) would exhibit characteristic splitting patterns (doublets and triplets, or more complex multiplets) based on their coupling with adjacent protons. nih.gov
Table 1: Predicted 1H NMR Chemical Shifts (δ) for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
|---|---|---|---|
| H3 | ~6.5-6.7 | Singlet (s) | Upfield shift due to amine group; adjacent to C4-substituent. |
| H5 | ~7.7-7.9 | Doublet (d) | Influenced by the C4-ethyl group. |
| H6 | ~7.2-7.4 | Triplet (t) | |
| H7 | ~7.5-7.7 | Triplet (t) | |
| H8 | ~7.6-7.8 | Doublet (d) | |
| NH2 | ~5.0-5.5 | Broad Singlet (br s) | Chemical shift is variable; exchangeable with D2O. |
| -CH2- (ethyl) | ~2.8-3.0 | Quartet (q) | Deshielded by the aromatic ring. |
Note: Predicted values are based on data for 2-aminoquinoline (B145021) and related substituted quinolines in solvents like CDCl3 or DMSO-d6. Actual values may vary. nih.govnih.gov
The proton-decoupled 13C NMR spectrum provides essential information about the carbon framework of the molecule. For this compound, a total of 11 distinct carbon signals are expected: 9 for the quinoline ring and 2 for the ethyl substituent. The chemical shifts are influenced by the electronegativity of the nitrogen atoms and the electronic effects of the amino and ethyl groups. oregonstate.edu
The C2 carbon, bonded to the amino group, and the C4 carbon, bonded to the ethyl group, would show significant shifts compared to unsubstituted quinoline. The C2 signal is typically found far downfield (~157-158 ppm) due to the attached nitrogen. nih.gov The carbons of the ethyl group will appear in the upfield, aliphatic region of the spectrum. sigmaaldrich.com
Table 2: Predicted 13C NMR Chemical Shifts (δ) for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) | Notes |
|---|---|---|
| C2 | ~157.5 | Attached to -NH2 group. |
| C3 | ~108.0 | Shielded by adjacent amino group. |
| C4 | ~147.0 | Attached to ethyl group. |
| C4a | ~148.5 | Bridgehead carbon. |
| C5 | ~128.0 | |
| C6 | ~122.5 | |
| C7 | ~129.0 | |
| C8 | ~126.5 | |
| C8a | ~137.0 | Bridgehead carbon. |
| -CH2- (ethyl) | ~25.0 |
Note: Predicted values are based on data for 2-aminoquinoline and other substituted quinolines. Quaternary carbon signals (C4, C4a, C8a) are typically weaker. nih.govnih.gov
Two-dimensional (2D) NMR experiments are indispensable for the definitive assignment of the complex 1H and 13C NMR spectra of substituted quinolines. beilstein-journals.org
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (H-H) couplings. For this compound, a COSY spectrum would show a clear correlation between the methylene and methyl protons of the ethyl group. It would also establish the connectivity of the aromatic protons on the benzenoid ring, revealing the H5-H6-H7-H8 spin system through cross-peaks between these adjacent protons. researchgate.netupce.cz
HMQC/HSQC (Heteronuclear Multiple Quantum/Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (one-bond C-H coupling). It allows for the unambiguous assignment of each protonated carbon in the 13C spectrum by linking it to its already-assigned proton from the 1H spectrum. uncw.edunih.gov For example, the quartet at ~2.9 ppm would show a cross-peak to the carbon signal at ~25.0 ppm, assigning them as the ethyl -CH2- group.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (typically 2-3 bond) couplings between protons and carbons. It is crucial for identifying quaternary (non-protonated) carbons and for connecting different fragments of the molecule. uncw.edunih.gov Key HMBC correlations for confirming the structure of this compound would include:
Correlations from the methylene (-CH2-) protons to carbons C3, C4, and C5, confirming the position of the ethyl group.
Correlations from the H3 proton to carbons C2, C4, and C4a.
Correlations from the amino (-NH2) protons to carbons C2 and C3.
For fluorinated derivatives of this compound, 19F NMR spectroscopy is a highly sensitive and informative technique. rsc.org The 19F nucleus has a spin of 1/2 and 100% natural abundance, making it easy to observe. magritek.com A key advantage of 19F NMR is its wide chemical shift range (typically >400 ppm), which results in excellent signal dispersion and reduces the likelihood of signal overlap, even in complex mixtures. alfa-chemistry.combiophysics.org
If a fluorine atom were incorporated into the this compound scaffold (e.g., at the C6 or C7 position), it would produce a distinct signal in the 19F NMR spectrum. The chemical shift of this signal would be highly sensitive to the electronic environment, providing valuable structural information. alfa-chemistry.com For instance, the introduction of electron-donating or electron-withdrawing groups elsewhere on the quinoline ring would cause predictable upfield or downfield shifts of the fluorine resonance. This sensitivity makes 19F NMR an excellent tool for confirming successful substitution and for studying intermolecular interactions, as ligand binding can induce significant changes in the fluorine chemical shift. nih.gov
Vibrational Spectroscopy: Infrared (IR) Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching and bending). acs.org The IR spectrum of this compound would be dominated by absorptions corresponding to the N-H bonds of the primary amine, the C-H bonds of the aromatic ring and the ethyl group, and the C=C and C=N bonds within the quinoline ring system.
N-H Stretching: As a primary amine (R-NH2), two characteristic sharp-to-medium bands are expected in the 3300-3500 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching vibrations. tandfonline.com
C-H Stretching: Aromatic C-H stretching vibrations typically appear as a group of weaker bands just above 3000 cm⁻¹. Aliphatic C-H stretching from the ethyl group would be observed as stronger bands just below 3000 cm⁻¹ (~2850-2960 cm⁻¹).
C=C and C=N Stretching: The aromatic ring system gives rise to several characteristic absorption bands in the 1450-1650 cm⁻¹ region.
N-H Bending: The scissoring vibration of the primary amine group is expected to cause a medium-to-strong absorption around 1580-1650 cm⁻¹, which may overlap with the ring stretching vibrations. tandfonline.com
Table 3: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |
|---|---|---|---|
| 3450 - 3300 | Asymmetric & Symmetric Stretch | N-H (Primary Amine) | Medium, Sharp |
| 3100 - 3000 | Stretch | C-H (Aromatic) | Weak to Medium |
| 2960 - 2850 | Stretch | C-H (Aliphatic -CH2-, -CH3) | Medium to Strong |
| 1650 - 1580 | Bend (Scissoring) | N-H (Primary Amine) | Medium to Strong |
| 1620 - 1450 | Stretch | C=C, C=N (Quinoline Ring) | Medium to Strong |
Note: Based on general IR data for aromatic amines and quinoline derivatives. nih.govrsc.org
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) provides information about the molecular weight and structural features of a molecule by analyzing the mass-to-charge ratio (m/z) of its ions. For this compound (C11H12N2), the nominal molecular weight is 172 Da. High-resolution mass spectrometry (HRMS) would confirm the elemental composition by providing a highly accurate mass (calculated [M+H]⁺: 173.1073). rsc.org
The mass spectrum would show a prominent molecular ion peak (M⁺˙) at m/z = 172. In accordance with the nitrogen rule, the even-numbered molecular weight is consistent with the presence of two nitrogen atoms.
The fragmentation pattern provides valuable structural clues. For this compound, key fragmentation pathways would include:
β-Cleavage: The most characteristic fragmentation for an ethyl-substituted aromatic ring is the cleavage of the bond beta to the ring, resulting in the loss of a methyl radical (•CH3). This would produce a very stable benzylic-type carbocation, leading to a prominent peak at [M-15]⁺ (m/z = 157).
Ring Fragmentation: The stable quinoline ring system can also fragment through characteristic pathways. A common fragmentation for quinolines is the loss of hydrogen cyanide (HCN) from the heterocyclic ring, which would lead to a peak at [M-27]⁺ (m/z = 145). nih.gov Further fragmentation of the [M-15]⁺ ion could also involve the loss of HCN, giving a peak at m/z 130.
Table 4: Predicted Mass Spectrometry Fragments for this compound
| m/z | Ion | Proposed Identity |
|---|---|---|
| 172 | [M]⁺˙ | Molecular Ion |
| 157 | [M - CH3]⁺ | Loss of a methyl radical via β-cleavage |
| 145 | [M - HCN]⁺˙ | Loss of hydrogen cyanide from the quinoline ring |
| 130 | [M - CH3 - HCN]⁺ | Loss of HCN from the [M-15] fragment |
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. For amine-containing compounds like this compound, GC-MS analysis often requires derivatization to improve chromatographic behavior and detection. jfda-online.com The use of solvents such as methanol (B129727) or ethanol (B145695) during injection can sometimes lead to the formation of imine derivatives, which would present as a mass increase of 12 or 26 atomic mass units, respectively. nih.gov
A typical GC-MS method for the analysis of amines involves a capillary column, such as an HP-5MS, with a programmed temperature gradient to ensure adequate separation of components. gdut.edu.cn The injector and transfer line temperatures are generally maintained at a high temperature, for example 290°C, with helium as the carrier gas in a splitless injection mode. gdut.edu.cn
The mass spectrometer, operating under electron ionization (EI) at 70 eV, provides a fragmentation pattern that is characteristic of the molecule, allowing for its identification. jfda-online.com For quantitative analysis, the method's linearity, recovery, and limits of detection (LOD) and quantification (LOQ) are established. jfda-online.comgdut.edu.cn
Table 1: Typical GC-MS Parameters for Amine Analysis
| Parameter | Value |
| Column | HP-5MS, 30 m x 0.25 mm ID, 0.25 µm film |
| Carrier Gas | Helium, 1 mL/min |
| Injector Temp. | 290°C |
| Transfer Line Temp. | 290°C |
| Oven Program | 80°C (1 min), then 5°C/min to 180°C, 10°C/min to 240°C, 25°C/min to 290°C (10 min hold) |
| Injection Mode | Splitless |
| MS Ionization | EI, 70 eV |
| Ion Source Temp. | 230°C |
This table presents a generalized set of parameters based on typical methods for amine analysis and may require optimization for this compound specifically. jfda-online.comgdut.edu.cn
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly versatile and sensitive technique for the analysis of a wide range of compounds, including those that are not amenable to GC-MS. For polar compounds like amines, Hydrophilic Interaction Liquid Chromatography (HILIC) can be an effective separation mode. sigmaaldrich.com
The analysis of aromatic amines often utilizes reversed-phase chromatography coupled with tandem mass spectrometry (MS/MS) for enhanced selectivity and sensitivity. lcms.cz A common mobile phase combination consists of an aqueous component with an organic modifier like acetonitrile (B52724) or methanol, often with additives such as formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape and ionization efficiency. eurl-pesticides.eulcms.cz
Electrospray ionization (ESI) is a frequently used ionization source for LC-MS analysis of amines, typically operating in positive ion mode to detect the protonated molecule [M+H]+. vulcanchem.com
Table 2: Illustrative LC-MS Conditions for Amine Analysis
| Parameter | Condition |
| Column | Ascentis Express HILIC, 5 cm x 2.1 mm, 2.7 µm |
| Mobile Phase | 2 mM ammonium formate in 90:10 (v:v) acetonitrile:water |
| Flow Rate | 0.4 mL/min |
| Column Temp. | 35°C |
| Detector | Time-of-Flight (TOF) MS |
| Injection Volume | 2 µL |
This table provides an example of LC-MS conditions used for the analysis of 2C amine drugs, which may serve as a starting point for method development for this compound. sigmaaldrich.com
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) and Photoluminescence Studies
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. msu.edu The UV-Vis spectrum of a compound is typically recorded as a plot of absorbance versus wavelength. upi.edu For quinoline derivatives, absorption bands in the UV region are expected due to π-π* and n-π* electronic transitions within the aromatic system. up.ac.zamdpi.com The position and intensity of these bands can be influenced by the solvent and the presence of substituents on the quinoline ring. up.ac.za
Photoluminescence spectroscopy measures the emission of light from a substance after it has absorbed light. The fluorescence emission spectrum can provide insights into the electronic structure and environment of the molecule. mdpi.com For some quinoline derivatives, significant Stokes shifts, the difference between the absorption and emission maxima, have been observed. mdpi.com
Studies on related compounds have shown that the introduction of different functional groups can lead to shifts in the absorption and emission wavelengths. mdpi.comresearchgate.net For instance, the complexation of a quinolinone derivative with metal ions resulted in bathochromic (red) shifts of the primary and secondary absorption bands. up.ac.za
Elemental Compositional Analysis
Elemental analysis is a fundamental technique used to determine the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. This data is crucial for confirming the empirical and molecular formula of a newly synthesized compound. The experimentally determined percentages are compared with the calculated values for the proposed structure. fabad.org.trmdpi.com For this compound (C11H12N2), the theoretical elemental composition would be a key parameter for characterization.
Table 3: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Mass | Number of Atoms | Total Mass | Percentage |
| Carbon | C | 12.011 | 11 | 132.121 | 76.71% |
| Hydrogen | H | 1.008 | 12 | 12.096 | 7.03% |
| Nitrogen | N | 14.007 | 2 | 28.014 | 16.27% |
| Total | 172.231 | 100.00% |
This table presents the calculated elemental composition based on the molecular formula of this compound.
X-ray Diffraction (XRD) and Single-Crystal X-ray Crystallography for Solid-State Structure
X-ray Diffraction (XRD) is an essential technique for investigating the solid-state structure of crystalline materials. mdpi.com Powder X-ray diffraction (PXRD) is used to analyze bulk samples to identify the crystalline phases present and to assess sample purity. researchgate.net The resulting diffraction pattern is a fingerprint of the crystalline structure.
Table 4: General Information Provided by X-ray Crystallography
| Parameter | Description |
| Crystal System | The symmetry of the unit cell (e.g., monoclinic, triclinic). |
| Space Group | The set of symmetry operations for the crystal. |
| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). |
| Atomic Coordinates | The position of each atom within the unit cell. |
| Bond Lengths & Angles | The distances between bonded atoms and the angles they form. |
| Intermolecular Interactions | Details of hydrogen bonds, π-π stacking, etc. |
This table outlines the key structural parameters that can be determined from a single-crystal X-ray diffraction study. nih.govijcce.ac.ir
Chromatographic Purity Assessment and Separation Techniques
Thin Layer Chromatography (TLC) is a simple, rapid, and versatile technique for the separation and qualitative analysis of compounds. wisc.edu It is commonly used to monitor the progress of chemical reactions, to identify compounds in a mixture, and to assess the purity of a sample. wisc.eduumass.edu
In TLC, a small amount of the sample is spotted onto a stationary phase, typically a thin layer of silica (B1680970) gel or alumina (B75360) on a solid support. wisc.edu The plate is then developed in a suitable mobile phase (a solvent or mixture of solvents). The separation is based on the differential partitioning of the components between the stationary and mobile phases. umass.edu
The position of the separated compounds on the TLC plate is characterized by the retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. umass.edu For compounds that are not colored, visualization can be achieved using various methods, such as UV light (if the compounds are fluorescent or quench fluorescence) or by staining with a chemical reagent. illinois.eduepfl.ch For primary amines like this compound, specific visualizing agents like fluorescamine (B152294) can be used, which react to form fluorescent spots. illinois.edu
Table 5: Common TLC Visualization Reagents for Amines
| Reagent | Description | Result |
| UV Light (254 nm) | Visualization for UV-active compounds. | Dark spots on a fluorescent background. |
| Iodine Vapor | General reagent for many organic compounds. | Brown spots. |
| Ninhydrin | Specific for primary and secondary amines. | Colored spots (often purple). |
| Fluorescamine | Specific for primary amines. | Fluorescent spots under long-wave UV light. |
This table summarizes common methods for visualizing amine-containing compounds on a TLC plate. illinois.edu
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone analytical technique for the separation, identification, and quantification of this compound and its derivatives. Its application is crucial for assessing the purity of synthesized compounds, monitoring reaction progress, and for quantitative analysis in various matrices. plos.orgcuny.edu The predominant mode of separation for these compounds is reversed-phase HPLC (RP-HPLC). waters.comresearchgate.net
In a typical RP-HPLC setup, a non-polar stationary phase is used in conjunction with a polar mobile phase. For aminoquinolines, C18 (octadecylsilane) columns are the most frequently employed stationary phases, offering excellent resolving power for these aromatic amines. nih.govuct.ac.za The mobile phase usually consists of a buffered aqueous solution and an organic modifier, such as acetonitrile or methanol. The separation can be performed using either an isocratic elution (constant mobile phase composition) or a gradient elution (composition changes over time) to achieve optimal separation of complex mixtures. waters.comnih.gov
Detection of this compound and its derivatives is commonly achieved using UV-Vis or fluorescence detectors. The inherent aromatic quinoline ring system provides strong UV absorbance, making UV detection a straightforward choice. For enhanced sensitivity and selectivity, fluorescence detection is often preferred. The native fluorescence of the quinoline moiety can be exploited, or sensitivity can be significantly increased through pre-column derivatization. nih.gov
This derivatization step involves reacting the primary or secondary amine group of the quinoline derivative with a fluorogenic reagent. A widely used reagent for this purpose is 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC), which reacts with amines to form highly stable and fluorescent derivatives. waters.comresearchgate.netepa.gov This approach not only lowers the limits of detection to the femtomole level but also improves chromatographic resolution. nih.gov The purity of final compounds analyzed by HPLC is often expected to be greater than 95%. plos.orgcuny.edu
Table 1: Representative HPLC Conditions for Aminoquinoline Derivative Analysis
| Parameter | Condition 1 | Condition 2 | Condition 3 |
|---|---|---|---|
| Column | Reversed-Phase C18 uct.ac.za | Reversed-Phase C18 nih.gov | Xterra reversed-phase escholarship.org |
| Mobile Phase | Acetonitrile/Methanol/Buffer | Acetonitrile/Aqueous Buffer | Acetonitrile/Water with TFA |
| Elution | Isocratic or Gradient | Ternary Gradient nih.gov | Gradient |
| Detection | UV-Vis or Fluorescence | Fluorescence (Ex: 248 nm, Em: 398 nm) nih.gov | UV-Vis / Photodiode Array |
| Derivatization | Optional (e.g., with AQC) waters.com | Pre-column with HSQC nih.gov | Not specified |
| Purpose | Purity Assessment, Quantification | High-sensitivity quantification nih.gov | Purity analysis of isomers ucsf.edu |
Advanced Surface and Textural Characterization (if applicable to material science applications)
When this compound and its derivatives are utilized in material science, particularly as corrosion inhibitors, their interaction with surfaces and the resulting textural changes are of paramount importance. rsc.org A suite of advanced surface analysis techniques is employed to characterize the formation and properties of protective films on metal substrates. bohrium.com These methods provide critical insights into the mechanism of inhibition. bohrium.com
Scanning Electron Microscopy (SEM): SEM is used to visualize the surface morphology of a material. In corrosion studies, SEM images can starkly contrast the damaged, pitted surface of a metal exposed to a corrosive environment with the much smoother surface of a metal protected by a quinoline-based inhibitor. bohrium.comscirp.org This provides direct visual evidence of the formation of a protective layer that shields the metal from the aggressive medium. scirp.orgresearchgate.net
Atomic Force Microscopy (AFM): AFM offers high-resolution, three-dimensional topographical information about the surface. It is a powerful tool for quantifying changes in surface roughness. bohrium.com The adsorption of quinoline derivatives typically leads to the formation of a uniform, smooth film on the metal surface, resulting in a significant decrease in average surface roughness, which can be precisely measured by AFM. bohrium.comcolab.ws
X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive quantitative spectroscopic technique that provides information on the elemental composition and chemical states of the elements within the top few nanometers of a surface. bohrium.com In the context of corrosion inhibition, XPS analysis can confirm the adsorption of the quinoline derivative onto the metal surface by detecting the presence of nitrogen (from the quinoline ring and amine group) and other heteroatoms from the inhibitor molecule. rsc.orgbohrium.com It can also reveal changes in the oxidation states of the metal atoms on the surface, further elucidating the nature of the inhibitor-metal interaction (i.e., chemisorption or physisorption). bohrium.com
Beyond corrosion inhibition, quinoline derivatives are explored for their optical and sensing properties in material science, where techniques like AFM are also vital for characterizing film quality and surface texture. uantwerpen.be
Table 2: Surface Characterization Techniques for Quinoline Derivatives in Material Science
| Technique | Information Provided | Relevance to Quinoline Derivatives |
|---|---|---|
| Scanning Electron Microscopy (SEM) | High-magnification imaging of surface morphology. researchgate.net | Visualizes the formation of a protective inhibitor film and assesses the extent of corrosion damage prevention on metal surfaces. bohrium.comscirp.org |
| Atomic Force Microscopy (AFM) | 3D surface topography and quantitative roughness data. bohrium.com | Measures the reduction in surface roughness, confirming the formation of a smooth, uniform adsorbed layer of the quinoline inhibitor. colab.wsresearchgate.net |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition and chemical state of the surface. bohrium.com | Confirms the adsorption of the inhibitor by detecting its constituent elements (e.g., N) and determines the nature of the chemical bond between the inhibitor and the metal surface. rsc.org |
Theoretical and Computational Chemistry Investigations of 4 Ethylquinolin 2 Amine
Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. q-chem.comescholarship.org It is a widely used approach for predicting the molecular geometry and electronic properties of organic compounds. scirp.orgherts.ac.uk The B3LYP hybrid functional, combined with a suitable basis set like 6-311++G(d,p), is a common choice for such calculations, providing a balance between accuracy and computational cost. q-chem.comekb.eg
Geometry optimization is a fundamental step in computational chemistry where the goal is to find the arrangement of atoms that corresponds to a minimum on the potential energy surface. chemrxiv.org This optimized geometry represents the most stable conformation of the molecule and is the starting point for most other computational analyses. chemrxiv.org For quinoline (B57606) derivatives, DFT has been successfully used to predict structural parameters that are in good agreement with experimental data. nih.gov
Molecular Orbital Analysis (HOMO-LUMO Energies, FMOs)
Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in understanding the chemical reactivity and electronic properties of a molecule. researchgate.netmaterialsciencejournal.org The HOMO is the orbital that acts as an electron donor, while the LUMO is the electron acceptor. rsc.org
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a significant parameter that provides insights into the kinetic stability, chemical reactivity, and optical polarizability of a molecule. semanticscholar.orgirjweb.com A small energy gap suggests that the molecule is more reactive and can be easily excited. researchgate.netirjweb.com The energies of these orbitals are instrumental in determining the molecule's ability to engage in charge transfer interactions. ontosight.ai
| Parameter | Description |
|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital |
| ΔE (HOMO-LUMO Gap) | ELUMO - EHOMO |
Global Chemical Activity Descriptors (Hardness, Softness, Electrophilicity Index)
Global chemical reactivity descriptors are derived from the HOMO and LUMO energies and provide a quantitative measure of a molecule's reactivity. ekb.egnmrdb.org These descriptors include chemical potential (μ), hardness (η), softness (S), and the electrophilicity index (ω). nmrdb.org
Chemical Potential (μ) : Describes the tendency of electrons to escape from a system. It is calculated as μ = (EHOMO + ELUMO) / 2.
Hardness (η) : Measures the resistance to charge transfer. It is calculated as η = (ELUMO - EHOMO) / 2. A higher hardness value indicates greater stability and lower reactivity. uni-muenchen.de
Softness (S) : The reciprocal of hardness (S = 1/η), it indicates the ease of charge transfer.
Electrophilicity Index (ω) : Represents the ability of a molecule to accept electrons. It is calculated as ω = μ² / (2η).
These parameters are valuable for predicting the stability and reactivity of molecules. ekb.eg
| Descriptor | Formula | Significance |
|---|---|---|
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Electron escaping tendency |
| Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to charge transfer |
| Softness (S) | 1 / η | Ease of charge transfer |
| Electrophilicity Index (ω) | μ² / (2η) | Electron-accepting ability |
Electrostatic Potential (MEP) Surface Analysis
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. researchgate.netuni-regensburg.de The MEP map illustrates the electrostatic potential on the electron density surface, with different colors representing different potential values. researchgate.net
Typically, red regions indicate negative electrostatic potential and are susceptible to electrophilic attack, while blue regions represent positive potential and are prone to nucleophilic attack. researchgate.net Green areas denote neutral potential. MEP analysis is instrumental in understanding intermolecular interactions, such as hydrogen bonding. uni-regensburg.de
Spectroscopic Property Simulations (e.g., GIAO NMR Chemical Shift Calculations)
Computational methods can simulate spectroscopic data, which is invaluable for confirming the structure of newly synthesized compounds. The Gauge-Including Atomic Orbital (GIAO) method is a widely used approach for calculating NMR chemical shifts. researchgate.net By comparing the theoretically calculated NMR spectra with experimental data, researchers can validate the molecular structure. nih.gov DFT calculations at the B3LYP level of theory have been shown to provide reliable predictions of 1H and 13C NMR chemical shifts. researchgate.net
Excited State Calculations (e.g., Time-Dependent DFT (TD-DFT))
Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for studying the electronic excited states of molecules. q-chem.comiucr.org It is frequently employed to calculate vertical excitation energies, which correspond to the absorption maxima in UV-Vis spectra. scirp.org The accuracy of TD-DFT in predicting excitation energies is typically within 0.1-0.3 eV for many organic molecules. q-chem.com
TD-DFT calculations provide information on excitation energies, oscillator strengths (which relate to the intensity of absorption), and the nature of electronic transitions (e.g., π→π* or n→π*). scirp.orguni-regensburg.de This information is crucial for understanding the photophysical properties of a compound. iucr.org
Prediction of Non-Linear Optical (NLO) Properties
Non-linear optical (NLO) materials are of great interest for their applications in optoelectronics and photonics. Computational chemistry plays a vital role in the design and prediction of NLO properties of new materials. nih.gov The key NLO properties, such as the dipole moment (μ), polarizability (α), and the first hyperpolarizability (β), can be calculated using DFT methods. ekb.egnih.gov
Molecular Dynamics Simulations to Understand Conformation and Dynamics
Molecular Dynamics (MD) simulations are powerful computational methods used to understand the physical movements of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of molecular conformations and dynamics that are often inaccessible through experimental techniques alone. nih.gov These simulations are governed by a force field, a set of empirical energy functions and parameters that define the potential energy of the system based on the positions of its constituent atoms.
For a molecule like 4-ethylquinolin-2-amine, MD simulations can offer critical insights into its structural flexibility. The primary areas of conformational freedom in this molecule are the rotation of the C-C single bond of the ethyl group and the potential for out-of-plane movement of the amine group. Conformational analysis, the study of energetics between different rotational isomers (rotamers), is key to understanding molecular stability. lumenlearning.com Generally, staggered conformations, where substituents are maximally separated, are more stable than eclipsed conformations due to lower torsional strain. organicchemistrytutor.comscribd.com
An MD simulation of this compound, typically placed in a simulated solvent box (e.g., water) to mimic physiological conditions, would track the trajectory of each atom over a set period, often on the nanosecond to microsecond scale. mdpi.com The simulation would reveal the preferred rotational states (e.g., gauche, anti) of the ethyl group relative to the quinoline ring. fccc.edu It would also elucidate the dynamics of the amine group and its hydrogen bonding potential with surrounding solvent molecules. Analysis of the simulation can quantify parameters such as root-mean-square deviation (RMSD) to assess structural stability and root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule. mdpi.com
Furthermore, MD simulations are crucial for studying how this compound interacts with biological macromolecules, such as proteins or nucleic acids. After an initial binding pose is predicted by molecular docking, MD simulations can be run on the ligand-protein complex. mdpi.com These simulations assess the stability of the binding pose, map the dynamics of key interactions (like hydrogen bonds and hydrophobic contacts) over time, and calculate binding free energies, providing a more accurate and dynamic picture of the binding event. mdpi.com
Table 1: Key Parameters in a Hypothetical Molecular Dynamics Simulation of this compound
| Parameter | Description | Typical Value/Setting | Purpose in Studying this compound |
| Force Field | Set of parameters to calculate potential energy. | COMPASS, AMBER, CHARMM | To accurately model the intramolecular (bonds, angles, dihedrals) and intermolecular (van der Waals, electrostatic) interactions of the molecule. mdpi.com |
| Ensemble | Statistical ensemble (e.g., NVT, NPT) that defines the thermodynamic state. | NPT (isothermal-isobaric) | To simulate the system at constant temperature and pressure, mimicking physiological conditions and allowing the system volume to change. nih.gov |
| Simulation Time | The total time period over which the molecular motions are simulated. | 100-1000 ns | To ensure adequate sampling of conformational space, allowing the ethyl group to rotate freely and the system to reach equilibrium. mdpi.com |
| Time Step | The small time interval between successive evaluations of forces and positions. | 1-2 fs | To ensure numerical stability while capturing high-frequency bond vibrations. mdpi.com |
| Solvent Model | Explicit or implicit representation of the solvent. | TIP3P, TIP4P (explicit water) | To accurately model the effects of hydration on the conformation and interactions of the amine and ethyl groups. mdpi.com |
Quantitative Structure-Activity Relationship (QSAR) Modeling and Ligand-Protein Docking Studies
Quantitative Structure-Activity Relationship (QSAR) modeling and ligand-protein docking are cornerstones of modern computational drug discovery, enabling the prediction of a molecule's biological activity and its binding mode to a biological target. nih.govnih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR is a computational modeling method that aims to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.gov The fundamental principle is that variations in the structural or physicochemical properties of molecules lead to differences in their biological effects. For a class of compounds like quinoline derivatives, a QSAR model can predict the activity of new, unsynthesized analogs, thereby guiding medicinal chemistry efforts toward more potent molecules. nih.govresearchgate.net
The development of a QSAR model for a series of this compound analogs would involve several steps:
Data Collection: A dataset of quinoline derivatives with experimentally determined biological activities (e.g., IC₅₀ values against a specific enzyme) is compiled. imist.ma
Descriptor Calculation: For each molecule, a large number of numerical descriptors are calculated. These can be 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., steric or electrostatic fields) properties. nih.gov
Model Building: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms such as k-Nearest Neighbors (kNN), a mathematical equation is generated that links a subset of the most relevant descriptors to the observed biological activity. nih.gov
Validation: The model's predictive power is rigorously tested using internal (e.g., cross-validation) and external validation (using a test set of molecules not included in model training). researchgate.netimist.ma
A QSAR study on quinoline derivatives might reveal, for instance, that specific steric properties (related to the size of substituents like the ethyl group) and electronic properties (influenced by the amine group) are critical for activity. imist.ma
Ligand-Protein Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule (the ligand, e.g., this compound) when bound to the active site of a second molecule (the receptor, typically a protein). nih.gov The goal is to find the optimal binding geometry of the ligand-receptor complex, which corresponds to the lowest free energy state. orientjchem.org
In a docking study involving this compound, the compound would be computationally placed into the binding site of a target protein whose 3D structure is known. Docking algorithms, such as those in AutoDock or Glide, sample a vast number of possible conformations and orientations (poses) of the ligand within the active site. nih.govd-nb.infoekb.eg Each pose is then evaluated using a scoring function that estimates the binding affinity, typically reported as a binding energy in kcal/mol. nih.gov
Docking studies on related quinoline derivatives have shown that the quinoline scaffold often participates in π-π stacking interactions with aromatic amino acid residues (e.g., Phenylalanine, Tyrosine) in the protein's binding pocket. d-nb.info The amine group is a key hydrogen bond donor, forming critical interactions with acceptor residues like Aspartate or Glutamate (B1630785). d-nb.info The ethyl group at the 4-position would be explored for its fit within hydrophobic pockets of the active site, potentially forming van der Waals or π-alkyl interactions. d-nb.info The results of a docking study provide a structural hypothesis for the molecule's mechanism of action, which can be used to design derivatives with improved binding affinity. nih.govd-nb.info
Table 2: Illustrative Docking Results for a Quinoline Derivative against a Kinase Target
| Compound | Docking Score (kcal/mol) | Key Interacting Residues | Type of Interaction |
| Vemurafenib (Reference) | -118.6 (Rerank Score) | ASP594, PHE583, LYS483 | Halogen Bond, π-π Stacking, π-Alkyl |
| Quinoline Derivative 5 | -128.0 (Rerank Score) | (Not specified) | (Not specified) |
| Quinoline Derivative 9 | -126.2 (Rerank Score) | (Not specified) | (Not specified) |
| Hypothetical this compound | -8.5 (Binding Energy) | ASP123, PHE180, LEU75 | Hydrogen Bond (with NH₂), π-π Stacking, Hydrophobic |
Note: Data for Vemurafenib and quinoline derivatives are based on a study against V600E-BRAF kinase, with scores representing a "Rerank Score" which is a specific scoring function. d-nb.info The entry for this compound is hypothetical to illustrate typical outputs.
Applications of 4 Ethylquinolin 2 Amine As a Core Building Block in Advanced Organic Synthesis
Scaffold for the Construction of Multi-Ring Heterocyclic Systems
The 2-aminoquinoline (B145021) framework is a well-established starting point for the synthesis of fused heterocyclic compounds, leveraging the nucleophilicity of the amine and the reactivity of the quinoline (B57606) ring itself. mdpi.comuomustansiriyah.edu.iqsioc-journal.cn Various synthetic strategies, such as transition metal-catalyzed cyclizations and annulation reactions, utilize aminoquinoline derivatives to build additional rings, leading to polycyclic systems with diverse pharmacological and material properties. mdpi.comsioc-journal.cnacs.orgrsc.org
For instance, gold-catalyzed annulation reactions involving ynamides and aminocarbonyls provide a modular route to 2-aminoquinolines that are diversely substituted at the 4-position. researchgate.net These products can then undergo further modifications to create more complex fused systems. Similarly, cascade reactions of 2-azidobenzaldehydes can be employed to construct a variety of quinoline derivatives, including fused, spiro-, and polycyclic quinolines. mdpi.com The reaction of 3-(2-cyanophenyl)quinazolin-4(3H)-one with primary amines proceeds via an Addition of the Nucleophile, Ring Opening, and Ring Closure (ANRORC) mechanism to generate new polycyclic compounds, highlighting how amine functionalities can drive complex heterocyclic transformations. researchgate.net
While direct examples employing 4-ethylquinolin-2-amine are not extensively documented in readily available literature, its structural similarity to other 2-aminoquinolines makes it an ideal candidate for these synthetic strategies. The primary amine at the C2 position can act as a nucleophile to initiate cyclization cascades, while the ethyl group at C4 provides steric and electronic influence, as well as a potential site for further functionalization. This makes this compound a promising scaffold for creating novel fused heterocycles like imidazo[1,2-a]quinolines, pyrrolo[1,2-a]quinolines, or more complex polycyclic aromatic compounds. uomustansiriyah.edu.iqresearchgate.net
Precursor in the Synthesis of Quinolone-Based Biologically Active Molecules
Quinolines and their oxidized counterparts, quinolones, are renowned for their broad spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties. amazonaws.comresearchgate.netrsc.org The 2-aminoquinoline scaffold, in particular, has been identified as a "privileged" structure in medicinal chemistry, serving as a key component in numerous therapeutic agents. researchgate.netacs.org
Synthetic derivatives of 2-aminoquinoline are actively investigated for various therapeutic applications. For example, a series of 2-aminoquinoline-based compounds were designed as potent and selective inhibitors of neuronal nitric oxide synthase (nNOS), an enzyme implicated in neurodegenerative disorders. acs.org In other research, quinoline-pyrimidine hybrid molecules, synthesized from quinolinone precursors, have shown significant cytotoxic activity against cancer cell lines, with some compounds exhibiting IC₅₀ values in the low micromolar range. researchgate.net
The development of novel antimicrobial agents frequently involves the quinoline core. A series of N-(4-(benzyloxy)benzyl)-4-aminoquinolines, synthesized from 2-alkyl-4-chloroquinoline precursors, were evaluated for their ability to inhibit Mycobacterium tuberculosis, with some derivatives showing minimal inhibitory concentrations (MICs) comparable to the first-line drug isoniazid. scispace.com Another study detailed the synthesis of novel quinoline derivatives carrying a 1,2,4-triazole (B32235) moiety, which demonstrated very good antimicrobial activity, with the most effective compounds exhibiting an MIC of 6.25 µg/mL. amazonaws.com
The utility of this compound as a precursor is exemplified by its potential incorporation into such bioactive frameworks. The primary amine can be readily functionalized to introduce side chains or link to other pharmacophores, a common strategy to modulate activity and selectivity. nih.gov For instance, a series of 4-anilinoquinolinylchalcone derivatives were synthesized and showed promising anticancer activity, with one compound triggering apoptosis in breast cancer cells. google.com Although starting from a different aniline-based quinoline, this highlights a viable synthetic pathway where this compound could serve as the core amine component.
The table below summarizes the biological activity of selected quinoline derivatives, illustrating the potency that can be achieved with this scaffold class.
| Compound Class | Biological Activity | Target/Cell Line | Potency (IC₅₀ / MIC) |
| Quinoline-Pyrimidine Hybrids | Cytotoxicity | KB (Squamous Cell Carcinoma) | 1.33 µM |
| N-(4-(benzyloxy)benzyl)-4-aminoquinolines | Antitubercular | M. tuberculosis H37Rv | 3.12 µg/mL |
| Quinolines with 1,2,4-triazole moiety | Antimicrobial | Various bacterial/fungal strains | 6.25 µg/mL |
| 7-alkoxy-4-aminoquinoline derivatives | Anticancer | Human tumor cell lines | < 1.0 µM |
| 2-Aminopyrimidine based 4-aminoquinolines | Anti-plasmodial | P. falciparum (CQR strain) | 3.6 nM |
This table presents data for various quinoline derivatives to demonstrate the potential of the scaffold class. amazonaws.comresearchgate.netscispace.comnih.gov
Role in the Development of Modular Chemical Libraries
Diversity-oriented synthesis (DOS) is a powerful strategy in modern drug discovery that aims to generate collections of structurally diverse and complex molecules from simple, common building blocks. scispace.comnih.govsouralgroup.com This approach allows for the efficient exploration of chemical space to identify novel bioactive compounds. cam.ac.uk Amines are fundamental building blocks in DOS and combinatorial chemistry due to their reactivity and prevalence in biologically active molecules. cam.ac.uk
The concept of modular synthesis, often facilitated by techniques like microwave-assisted combinatorial chemistry, enables the rapid assembly of chemical libraries. sioc-journal.cnCurrent time information in Bangalore, IN.researchgate.net For example, a library of 2-aminoquinolines was prepared via microwave-assisted synthesis involving the reaction of secondary amines and aldehydes to form enamines, followed by the addition of 2-azidobenzophenones. Current time information in Bangalore, IN. Another approach developed an efficient method for producing libraries of 4-aminoquinolines with variations in the sidechain, which were then screened for antimalarial activity. nih.gov These methods highlight the utility of the aminoquinoline core in generating large sets of related compounds for high-throughput screening.
This compound, with its reactive primary amine, is an excellent candidate for inclusion as a building block in such modular libraries. scispace.comcam.ac.uk Its amine group can be readily coupled with a wide variety of electrophiles (e.g., aldehydes, carboxylic acids, sulfonyl chlorides) in parallel synthesis formats. The quinoline core provides a rigid, drug-like scaffold, while the ethyl group at the 4-position introduces a specific structural feature that can influence binding and physicochemical properties. By reacting this compound with a diverse set of coupling partners, a focused library of novel N-substituted derivatives can be rapidly generated for biological evaluation. mdpi.com This modular approach accelerates the drug discovery process by systematically exploring the structure-activity relationships around the this compound core. researchgate.netnih.gov
Integration into Supramolecular Architectures (e.g., MOFs)
Supramolecular chemistry involves the design and synthesis of complex chemical systems held together by non-covalent interactions, such as hydrogen bonding, π-π stacking, and metal-ligand coordination. nih.govrsc.org Metal-Organic Frameworks (MOFs) are a prominent class of supramolecular structures, consisting of metal ions or clusters linked by organic ligands to form porous, crystalline materials. rsc.orggoogle.comnih.gov The functional groups on the organic ligands are critical for both directing the assembly of the framework and imparting specific chemical properties to the final material.
Amine-functionalized ligands are particularly valuable in the construction of MOFs. frontiersin.orgresearchgate.net The amine group can act as a coordination site to bind metal ions, serve as a basic site to catalyze reactions within the MOF pores, or be post-synthetically modified to introduce new functionalities. nih.govresearchgate.net For example, amino-functionalized MOFs have been successfully used as heterogeneous catalysts for the synthesis of various organic compounds. rsc.orgresearchgate.net
Quinoline derivatives, with their nitrogen-containing aromatic system and potential for additional functional groups, are attractive candidates for ligands in supramolecular chemistry. nih.govresearchgate.net The assembly of 7-amino-2,4-dimethylquinolinium salts with various anions demonstrates how aminoquinoline units can form extensive three-dimensional supramolecular networks through a combination of strong hydrogen bonds and weaker π-π stacking interactions. rsc.orgresearchgate.net In another example, 2-aminoquinoline was used in a dynamic combinatorial library that, upon the addition of copper(I) ions, selectively assembled into discrete dicopper helicate structures. nih.gov
While specific MOFs built from this compound have not been prominently reported, its structure is well-suited for this application. The quinoline nitrogen and the exocyclic amine group offer two potential coordination sites for binding to metal centers, acting as a chelating or bridging ligand to form robust frameworks. The ethyl group would project into the pores of the resulting MOF, influencing the size, shape, and chemical environment of the channels. This could be exploited for applications in selective gas adsorption or catalysis. The ability of amino-functionalized linkers to be integrated into MOFs suggests that this compound is a highly promising, yet underexplored, building block for the rational design of novel supramolecular architectures. nih.govfrontiersin.org
Structure Activity Relationship Sar and Molecular Mechanisms of Action for Derivatives of 4 Ethylquinolin 2 Amine
Antimicrobial Activity Mechanisms
Derivatives of the quinoline (B57606) scaffold have demonstrated a wide spectrum of antimicrobial activities, including antibacterial, antifungal, and antimycobacterial effects. nih.govrsc.orgtandfonline.com The versatility of the quinoline ring allows for structural modifications at various positions, influencing the mechanism of action and the spectrum of activity. nih.gov
Antibacterial Action and Target Interactions
Quinoline derivatives exert their antibacterial effects through diverse mechanisms, often involving interference with essential cellular processes. A primary mode of action for many quinoline alkaloids is their interaction with DNA. mdpi.com Some derivatives function by inhibiting DNA synthesis and blocking further synthesis, while others can induce DNA damage. mdpi.com The planar nature of the aporphine (B1220529) alkaloids, a class related to quinolines, allows them to intercalate with DNA and inhibit topoisomerase. mdpi.com
The antibacterial activity of quinoline derivatives is significantly influenced by the nature and position of substituents on the quinoline core. For instance, modifications at the C-2, C-4, and C-6 positions have been explored to generate compounds with selective antibacterial action. nih.gov Some quinoline-2-one derivatives have shown significant activity against multidrug-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov The most potent of these compounds demonstrated minimum inhibitory concentrations (MICs) of 0.75 μg/mL against MRSA. nih.gov
Furthermore, certain 4-aminoquinoline (B48711) derivatives have displayed low-to-moderate antibacterial activity. mdpi.com Docking studies suggest that these compounds bind to Penicillin Binding Protein (PBP2a) through a combination of hydrophobic interactions, hydrogen bonding, and halogen contacts, with π-alkyl interactions enhancing inhibitory activity against MRSA. mdpi.com The introduction of a C-2 amine substitution on a quinoxaline (B1680401) scaffold, structurally related to quinoline, has also yielded compounds with good to moderate antibacterial activity against S. aureus and B. subtilis. nih.gov Mechanistic studies on these analogs suggest they work by compromising the integrity of the bacterial cell membrane. nih.gov
| Compound Type | Bacterial Target/Mechanism | Key Findings |
| Quinoline Alkaloids | DNA Interaction | Intercalation and inhibition of topoisomerase. mdpi.com |
| Quinoline-2-one Derivatives | Multidrug-Resistant Gram-positive Bacteria | Potent activity against MRSA with MICs as low as 0.75 μg/mL. nih.gov |
| 4-Aminoquinoline Derivatives | Penicillin Binding Protein (PBP2a) | Binding via hydrophobic interactions, hydrogen bonding, and halogen contacts. mdpi.com |
| C-2 Amine-Substituted Quinoxalines | Bacterial Cell Membrane | Compromises membrane integrity. nih.gov |
Antifungal Action
The antifungal properties of quinoline derivatives are also a subject of significant research. rsc.orgnih.gov Similar to their antibacterial counterparts, the primary mechanism of antifungal action for many quinoline alkaloids involves interaction with DNA. mdpi.com
Studies on various quinoline derivatives have revealed that specific substitutions can lead to potent and selective antifungal activity. For example, certain derivatives show efficacy against Candida species and dermatophytes. nih.gov In one study, modifications at the C-2, C-4, and C-6 positions of the quinoline nucleus resulted in compounds with selective antifungal action. nih.gov Some derivatives were active only against yeast, while others demonstrated efficacy exclusively against filamentous fungi. nih.gov
Inspired by the natural quinine (B1679958) alkaloids, novel quinoline derivatives have been designed and synthesized, exhibiting significant fungicidal activities. acs.orgacs.org Preliminary mechanism studies on some of these compounds indicate that they can cause changes in the fungal cell membrane permeability, leading to the release of cellular contents. acs.orgacs.org This disruption of the cell membrane is a key factor in their antifungal effect. Other observed mechanisms include the accumulation of reactive oxygen species and the loss of mitochondrial membrane potential. acs.org
| Compound Series | Fungal Target/Mechanism | Key Findings |
| Quinoline Alkaloids | DNA Interaction | A primary mode of antifungal action. mdpi.com |
| Modified Quinolines (C-2, C-4, C-6) | Selective Antifungal Action | Activity against specific yeasts or filamentous fungi. nih.gov |
| Quinine-Inspired Derivatives | Cell Membrane Permeability | Cause leakage of cellular contents. acs.orgacs.org |
| Quinine-Inspired Derivatives | Oxidative Stress & Mitochondrial Function | Induce reactive oxygen species and disrupt mitochondrial membrane potential. acs.org |
Antimycobacterial Activity and Selectivity Profiles
Quinoline-based compounds have emerged as a promising class of agents against Mycobacterium tuberculosis, including drug-resistant strains. tandfonline.commdpi.com The discovery of bedaquiline (B32110) (a diarylquinoline), which targets mycobacterial ATP synthase, has spurred further exploration of the quinoline scaffold for developing new antitubercular drugs. rsc.orgtandfonline.com
Another class, 4-alkoxyquinolines, has also shown potent and selective antimycobacterial activity by targeting the cytochrome bc1 complex. acs.org SAR data for this class suggest that bulky and hydrophobic substituents near the 4-position of the heterocycle enhance activity. acs.org The insertion of an ethyl group at the 2-position of the quinoline ring was found to influence the antimycobacterial activity. acs.org Simplified analogs of the marine sponge-derived alkaloid aaptamine, specifically those with an N-(2-arylethyl)quinolin-3-amine skeleton, have also been identified as a promising scaffold for anti-mycobacterial lead compounds. nih.gov
| Compound Class | Mycobacterial Target/Mechanism | Selectivity Profile | Key Findings |
| Diarylquinolines (e.g., Bedaquiline) | ATP Synthase | Selective for mycobacterial ATP synthase over the eukaryotic homologue. tandfonline.com | Effective against multi-drug-resistant TB. rsc.org |
| N-(4-(benzyloxy)benzyl)-4-aminoquinolines | Not specified | Selective for M. tuberculosis over mammalian cell lines (Vero and HepG2). mdpi.com | MICs comparable to isoniazid. mdpi.com |
| 4-Alkoxyquinolines | Cytochrome bc1 complex | Potent and selective activity. acs.org | Bulky, hydrophobic groups at position 4 enhance activity. acs.org |
| N-(2-arylethyl)quinolin-3-amines | Not specified | Promising lead scaffold. nih.gov | Inspired by marine natural products. nih.gov |
Antimalarial Activity at the Molecular Level
The 4-aminoquinoline scaffold is a cornerstone in the development of antimalarial drugs. The mechanism of action for many of these compounds is linked to their ability to interfere with the detoxification of heme in the malaria parasite.
Impact of Quinoline Ring and Side Chain Modifications on Heme Binding
The antimalarial activity of 4-aminoquinolines is widely attributed to their inhibition of hemozoin formation. These compounds are believed to accumulate in the parasite's acidic food vacuole and form a complex with heme (ferriprotoporphyrin IX), preventing its polymerization into the non-toxic hemozoin crystal. The buildup of free heme is toxic to the parasite.
Structural modifications to the quinoline ring and the amino side chain can significantly impact the compound's ability to bind heme and inhibit its polymerization. For instance, novel 4-aminoquinoline derivatives have been shown to interact with hematin (B1673048) (the oxidized form of heme) and inhibit β-hematin (synthetic hemozoin) formation in vitro, similar to chloroquine. nih.gov This suggests their antimalarial activity is likely due to the inhibition of hemozoin formation. nih.gov The design of these derivatives often maintains the core 4-aminoquinoline pharmacophore group, which is essential for this activity. plos.org
The specific substituents on the quinoline ring can also influence heme binding. Electron-withdrawing groups at the 7-position of the quinoline ring have been shown to affect the compound's association constant with hematin. researchgate.net This association is, in turn, influenced by the lipophilicity of the substituent at this position. researchgate.net Modifications to the N-alkyl amino side chain are generally considered less detrimental to antimalarial activity than changes to the quinoline ring itself. nih.gov
Influence of pKa and Lipophilicity on Parasite Uptake Mechanisms
The accumulation of 4-aminoquinoline drugs within the parasite's acidic food vacuole is a critical step in their mechanism of action. This accumulation is significantly influenced by the compound's physicochemical properties, particularly its basicity (pKa) and lipophilicity.
4-aminoquinolines are weak bases that become protonated in the acidic environment of the food vacuole. This "pH trapping" mechanism leads to high concentrations of the drug at its site of action. The pKa values of the quinoline ring nitrogen and the side chain amino group are therefore crucial. Electron-withdrawing groups at the 7-position of the quinoline ring can lower the pKa of both the quinoline nitrogen and the terminal amino group in the side chain. researchgate.net The quinoline nitrogen pKa can range significantly, for example, from 6.28 in a nitro derivative to 8.36 in an amino derivative. researchgate.net
Studies have shown a significant correlation between drug accumulation and antimalarial potency. nih.gov However, the level of accumulation is not solely dependent on lipophilicity and is often greater than what would be predicted by pKa and compartmental pH alone, suggesting that other forces are involved in the accumulation process. nih.gov The uptake of these compounds by red blood cells is a function of their pKa and lipophilicity, allowing them to be internalized without causing hemolysis at therapeutic concentrations. nih.gov Computational analyses have estimated that quinoline compounds can have multiple pKa values, leading to different protonated structures in response to pH changes, which affects their properties. biorxiv.org
| Physicochemical Property | Influence on Antimalarial Action | Key Findings |
| pKa | Drug accumulation in the parasite's food vacuole ("pH trapping"). | Electron-withdrawing groups at the 7-position lower the pKa of both the quinoline and side-chain nitrogens. researchgate.net |
| Lipophilicity | Heme binding and cellular uptake. | The lipophilicity of the substituent at the 7-position influences the hematin association constant. researchgate.net |
| Structural Modifications | Drug uptake and heme interaction. | Modifications to the quinoline ring can alter pKa values, affecting uptake, while the N-alkyl amino side chain is more amenable to changes. nih.gov |
Enzyme and Receptor Interaction Mechanisms
The biological activities of derivatives of 4-ethylquinolin-2-amine are rooted in their specific interactions with various enzymes and receptors. The nature of these interactions dictates the compound's mechanism of action and its potential therapeutic applications.
Neuronal Nitric Oxide Synthase (nNOS) Inhibition and Active Site Interactions
Derivatives of 2-aminoquinoline (B145021) have been identified as potent and selective inhibitors of neuronal nitric oxide synthase (nNOS), an enzyme implicated in neurodegenerative disorders. The inhibitory mechanism of these compounds is based on their ability to mimic the natural substrate of nNOS, L-arginine.
Crystallographic studies have revealed that the 2-aminoquinoline core structure plays a crucial role in this mimicry. It positions itself in the active site to interact with a conserved glutamate (B1630785) residue (Glu592 in nNOS), similar to how L-arginine binds. cnrs.fr This interaction is a key determinant of the inhibitory effect.
The structure-activity relationship (SAR) of these derivatives highlights several factors that influence their potency and selectivity:
Linker Length: The length of the chain connecting the aminoquinoline core to other parts of the molecule is critical. Compounds with longer linkers, typically a five-atom chain between the quinoline and a phenyl group, tend to exhibit higher nNOS inhibitory activity compared to those with shorter linkers. cnrs.frnih.gov
Amine Position: The placement of a secondary amine in the linker can significantly affect potency. When the amine is positioned to form hydrogen bonds with the heme propionates in the active site, it enhances the stability of the inhibitor-enzyme complex, leading to stronger inhibition. cnrs.frnih.gov However, this effect is more pronounced in compounds with shorter linkers. In derivatives with longer linkers, the influence of the amine's position on potency appears to be diminished. cnrs.frnih.gov
Substituents: The introduction of specific substituents can further refine the inhibitory properties. For instance, benzonitrile (B105546) derivatives have been shown to confer excellent nNOS inhibition. nih.gov Additionally, methylation of the aminoquinoline and the introduction of a hydrophobic group next to a cyano group can considerably improve isoform selectivity over endothelial NOS (eNOS) and inducible NOS (iNOS). nih.gov Some 7-substituted 2-aminoquinolines have demonstrated over 200-fold selectivity for nNOS over both iNOS and eNOS. cnrs.fr
The binding mode of these inhibitors can be quite specific. The 2-aminopyridine (B139424) portion of some related inhibitors binds in a bidentate fashion to the active site glutamate residue. nih.gov The central aromatic ring is positioned over the heme, and the orientation of the "tail" of the molecule can influence interactions with surrounding residues and water molecules, which differs between nNOS and eNOS, contributing to selectivity. nih.gov Some 2-aminoquinoline-based compounds have been observed to bind not only to the active site but also to the tetrahydrobiopterin (B1682763) (H4B) pocket, potentially displacing the H4B cofactor in nNOS, an interaction less likely in eNOS. nih.gov
| Compound Feature | Interaction Mechanism | Effect on Potency/Selectivity | Reference |
|---|---|---|---|
| 2-Aminoquinoline Core | Mimics L-arginine, interacts with active site glutamate (Glu592). | Fundamental for nNOS inhibitory activity. | cnrs.fr |
| Longer Linker Chain (e.g., 5 atoms) | Optimal spacing between quinoline and other functional groups. | Generally increases nNOS inhibitory activity. | cnrs.frnih.gov |
| Shorter Linker Chain | Sub-optimal spacing. | Generally lower nNOS inhibitory activity. | cnrs.frnih.gov |
| Secondary Amine in Linker | Forms H-bonds with heme propionates. | Enhances stability and potency, especially with shorter linkers. | cnrs.frnih.gov |
| Benzonitrile and Hydrophobic Groups | Interact with specific pockets in the active site. | Improves nNOS inhibition and isoform selectivity. | nih.gov |
Kinase Inhibition Mechanisms (e.g., DHFR, p38 MAPK, mTOR, CDK4/6)
Detailed research specifically elucidating the mechanisms of action of this compound derivatives as inhibitors for Dihydrofolate Reductase (DHFR), p38 Mitogen-Activated Protein Kinase (p38 MAPK), mammalian Target of Rapamycin (mTOR), and Cyclin-Dependent Kinase 4/6 (CDK4/6) is not extensively available in the reviewed scientific literature.
However, the broader class of quinoline and related heterocyclic derivatives has been investigated for the inhibition of these kinases:
DHFR: Dihydrofolate reductase is a crucial enzyme in the synthesis of nucleic acids and amino acids. nih.govnih.govmdpi.com Its inhibition leads to the depletion of tetrahydrofolate, which in turn disrupts DNA synthesis and cell growth. nih.gov Various heterocyclic compounds, including those with quinazoline (B50416) and pyrimidine (B1678525) motifs, have been developed as DHFR inhibitors. nih.govvietnamjournal.ru
p38 MAPK: This kinase is involved in cellular responses to stress stimuli and plays a role in inflammation, cell differentiation, and apoptosis. frontiersin.orgbiomolther.orgnih.gov Inhibition of the p38 MAPK pathway is a therapeutic strategy for various inflammatory conditions and has been shown to affect the expression of other proteins. frontiersin.orgbiomolther.org
mTOR: The mTOR signaling pathway is a central regulator of cell growth, proliferation, and metabolism. wikipedia.orgnih.govdovepress.com It forms two distinct complexes, mTORC1 and mTORC2. wikipedia.orgnih.gov Inhibition of mTOR can block protein synthesis and cell cycle progression. wikipedia.org
CDK4/6: These kinases are key regulators of the cell cycle, specifically controlling the transition from the G1 (growth) to the S (synthesis) phase. nih.govnih.gov Inhibition of CDK4/6 prevents the phosphorylation of the retinoblastoma protein (Rb), leading to cell cycle arrest in the G1 phase. nih.gov Various heterocyclic scaffolds have been explored for their potential to selectively inhibit CDK4/6. nih.govresearchgate.netmdpi.com
While these general mechanisms are established for related compound classes, specific data on how this compound derivatives interact with these particular kinases is not available.
Toll-Like Receptor (TLR) Agonism and Antagonism Mechanisms
The interaction of this compound derivatives with Toll-like receptors (TLRs) is not specifically detailed in the available literature. However, research into related quinoline and imidazoquinoline structures provides insight into potential mechanisms. TLRs are key components of the innate immune system that recognize pathogen-associated molecular patterns. mdpi.comtocris.com
TLR7 and TLR8, in particular, are known to recognize single-stranded viral RNA and small synthetic heterocyclic molecules like imidazo[4,5-c]quinoline derivatives. mdpi.comnih.gov The activation of these receptors, which are located in endosomes, triggers signaling pathways (primarily MyD88-dependent) that lead to the production of pro-inflammatory cytokines and type I interferons. mdpi.comnih.gov
Conversely, some quinoline-based compounds have been investigated as TLR antagonists. The mechanism of antagonism can vary. For some compounds, it may involve direct competition for the binding site on the receptor. For others, particularly lipophilic weak bases, the mechanism may be indirect, involving accumulation in the endosomes where these TLRs are located, thereby altering the environment and preventing signaling. mdpi.com For instance, certain benzo[d]oxazole derivatives with TLR7/9 antagonist activity are thought to act by binding to nucleic acids in the endosome rather than directly to the TLR protein. mdpi.com
While these findings relate to the broader class of quinoline-containing molecules, specific studies on the agonistic or antagonistic effects of this compound derivatives on TLRs are needed to determine their precise mechanisms of action in this context.
Antitumor Activity: Molecular Targets and Cellular Pathway Modulation
The antitumor potential of quinoline derivatives has been explored through various molecular mechanisms. While specific studies on this compound are limited, research on closely related structures provides valuable insights. A prominent mechanism for the anticancer activity of certain quinoline derivatives is the inhibition of tubulin polymerization. nih.govresearchgate.net
Tubulin is the protein subunit of microtubules, which are essential for cell division, intracellular transport, and maintenance of cell structure. By binding to tubulin, specifically at the colchicine (B1669291) binding site, these compounds disrupt the dynamics of microtubule assembly and disassembly. nih.govresearchgate.net This interference with microtubule function leads to cell cycle arrest, typically in the G2/M phase, and subsequently induces apoptosis (programmed cell death). nih.govresearchgate.net
For example, a series of novel quinoline derivatives, synthesized from an 8-ethylquinoline-3-carbaldehyde (B7963301) precursor, demonstrated significant antitumor activity. nih.gov The most potent compound in this series was found to:
Induce cell cycle arrest in the G2 and M phases of breast cancer cells (MDA-MB-231). nih.gov
Promote both early and late-stage apoptosis in these cells. nih.gov
Inhibit tubulin polymerization with a measurable IC50 value. researchgate.net
Reduce the mRNA levels of β-tubulin. researchgate.net
The structure-activity relationship in this series indicated that certain substitutions, such as a trimethoxy group on a phenyl ring attached to the core structure, significantly enhanced the antitumor activity. nih.gov
Other quinoline-based compounds have been investigated for different anticancer mechanisms, including the inhibition of DNA gyrase and topoisomerases, or acting as inhibitors of protein kinases involved in cancer cell signaling. researchgate.net
| Molecular Target | Cellular Pathway Modulation | Outcome | Reference |
|---|---|---|---|
| Tubulin (Colchicine Binding Site) | Inhibition of microtubule polymerization. | Cell cycle arrest at G2/M phase, induction of apoptosis. | nih.govresearchgate.net |
| β-tubulin mRNA | Reduction in mRNA levels. | Decreased synthesis of tubulin protein. | researchgate.net |
| DNA Gyrase/Topoisomerases | Inhibition of DNA replication and repair. | Antiproliferative activity. | researchgate.net |
| Protein Kinases | Inhibition of cancer cell signaling pathways. | Reduced cancer cell growth and proliferation. | researchgate.netbibliotekanauki.pl |
Antidiabetic and Antioxidant Mechanisms
There is a lack of specific research in the reviewed literature detailing the antidiabetic and antioxidant mechanisms of this compound derivatives. However, the general principles of these activities in related heterocyclic compounds can be described.
Antidiabetic Mechanisms: The antidiabetic activity of various chemical compounds can be mediated through several mechanisms, including:
Inhibition of α-glucosidase and α-amylase: These enzymes are responsible for the breakdown of complex carbohydrates into glucose in the digestive tract. Their inhibition slows down glucose absorption, thereby reducing post-meal blood glucose spikes. frontiersin.org
Modulation of Peroxisome Proliferator-Activated Receptor-γ (PPAR-γ): PPAR-γ is a nuclear receptor that plays a key role in regulating glucose and lipid metabolism. Agonists of PPAR-γ, such as the thiazolidinedione class of drugs, improve insulin (B600854) sensitivity in peripheral tissues. nih.govnih.gov
AMP-activated protein kinase (AMPK) activation: AMPK acts as a cellular energy sensor and its activation can lead to increased glucose uptake in muscles and reduced glucose production in the liver. frontiersin.org
Enhancement of insulin secretion: Some compounds can directly stimulate the pancreatic β-cells to release more insulin. frontiersin.org
While compounds like thiazolidinediones and various plant-derived phytochemicals have been shown to act through these pathways, specific data for this compound derivatives is not available. nih.govnih.govfrontiersin.orgresearchgate.net
Antioxidant Mechanisms: Antioxidants protect cells from damage caused by reactive oxygen species (ROS) through several mechanisms:
Hydrogen Atom Transfer (HAT): The antioxidant molecule donates a hydrogen atom to a free radical, thereby neutralizing it. The ease of this transfer is related to the bond dissociation enthalpy (BDE) of the N-H or O-H bond in the antioxidant. cnrs.frmdpi.comfrontiersin.org
Single Electron Transfer (SET): The antioxidant donates an electron to the free radical. This mechanism is related to the ionization potential (IP) of the antioxidant molecule. mdpi.comfrontiersin.org
Metal Chelation: Some antioxidants can bind to transition metal ions (like iron and copper), preventing them from catalyzing the formation of highly reactive free radicals. nih.gov
Studies on related cyclic amines, such as 1,2,3,4-tetrahydroquinolines, have shown that their antioxidant activity correlates with the bond dissociation energy of the N-H bond, indicating a HAT mechanism. cnrs.fr Research on quinazolinone derivatives has highlighted that the presence and position of hydroxyl and methoxy (B1213986) groups on a phenyl ring are crucial for their antioxidant capacity, acting through both HAT and SET mechanisms. nih.gov However, specific experimental data on the antioxidant mechanisms of this compound derivatives is currently unavailable.
Q & A
Q. What are the standard synthetic routes for 4-ethylquinolin-2-amine, and what critical parameters influence yield?
The synthesis of this compound typically involves functionalization of the quinoline core. A common approach includes:
- Pd-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling) using 4-bromoquinoline derivatives and ethylamine precursors. Reaction conditions (temperature, solvent, catalyst loading) significantly impact yield .
- Nitration and reduction sequences : For analogs like 4-methyl-6-nitroquinolin-2-amine, nitration of the parent compound followed by reduction requires precise control of reaction time and temperature to minimize by-products .
Key parameters : Catalyst choice (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)), base selection (Cs₂CO₃ for higher efficiency), and purification methods (chromatography or recrystallization) .
Q. Which analytical techniques are essential for characterizing this compound’s purity and structure?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions and detects impurities. For example, ethyl group protons appear as a triplet (~1.2–1.4 ppm) .
- Thin-Layer Chromatography (TLC) : Monitors reaction progress using solvent systems like petroleum ether/ethyl acetate (95:5 → 55:45) .
- Single-Crystal X-ray Diffraction : Resolves ambiguities in stereochemistry or bond angles, particularly for structurally complex derivatives .
Q. What are the primary biological assays used to evaluate this compound’s therapeutic potential?
- In vitro cytotoxicity assays : Assess anticancer activity using cell lines (e.g., MTT assay). Structural analogs like 8-methoxy-2-phenylquinolin-4-amine show dose-dependent inhibition .
- Antioxidant testing : DPPH radical scavenging assays measure reactive oxygen species (ROS) neutralization, as seen in related quinoline derivatives .
- Antimalarial screening : Plasmodium falciparum growth inhibition assays, inspired by hydroxychloroquine’s mechanism .
Advanced Research Questions
Q. How can researchers resolve discrepancies in spectroscopic data (e.g., NMR vs. X-ray) for quinolin-2-amine derivatives?
- Multi-technique validation : Combine NMR, X-ray, and elemental analysis to cross-verify substituent positions. For example, X-ray may reveal unexpected hydrogen bonding affecting NMR shifts .
- Computational modeling : Density Functional Theory (DFT) simulations predict NMR chemical shifts or optimize crystal structures, reducing ambiguity .
- Dynamic NMR studies : Investigate conformational flexibility at varying temperatures to explain split peaks or broadening .
Q. What statistical approaches are recommended for addressing heterogeneity in meta-analyses of the compound’s bioactivity?
- Heterogeneity metrics : Use Higgins’ I² statistic to quantify variability across studies. For example, I² >50% indicates substantial heterogeneity, necessitating random-effects models .
- Sensitivity analysis : Exclude outlier studies (e.g., those using non-standard assays) to assess robustness.
- Meta-regression : Explore covariates (e.g., dosage, solvent choice) to explain variability in bioactivity outcomes .
Q. How to design experiments to elucidate the mechanism of action of this compound in biological systems?
- Protein binding assays : Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) quantify interactions with target proteins (e.g., kinases or DNA topoisomerases) .
- Metabolomics profiling : LC-MS/MS identifies metabolic pathway disruptions in treated cells, linking structure to function .
- Knockout/knockdown models : Use CRISPR/Cas9 to silence putative targets (e.g., antioxidant enzymes) and validate compound specificity .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
